molecular formula C12H16N2O4 B1679400 Rivanicline oxalate CAS No. 183288-99-5

Rivanicline oxalate

Cat. No.: B1679400
CAS No.: 183288-99-5
M. Wt: 252.27 g/mol
InChI Key: WTIZFOAIQXMQHC-DPZBITMOSA-N
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Description

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, more commonly known as RJR-2403 Oxalate or Rivanicline Oxalate, is a neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been characterized as highly selective for the α4β2 receptor subtype . This compound is the oxalate salt of the free base (E)-Metanicotine, which exhibits high binding affinity for α4β2 receptors with a Ki value of 26 nM, and demonstrates remarkable selectivity over the α7 nAChR subtype (Ki = 36,000 nM) . Its primary research value lies in its application as a pharmacological tool in neuroscience for studying the role of specific nicotinic receptor subtypes in cognitive function, pain pathways, and inflammatory processes . Preclinical research indicates that RJR-2403 can improve cognitive performance, such as working memory, in animal models, suggesting its potential relevance to the study of cognitive disorders . Additionally, a second key action discovered is its ability to inhibit the production of Interleukin-8, indicating an anti-inflammatory effect that has been explored in models of ulcerative colitis . Its stimulant and analgesic actions are thought to be mediated through the stimulation of noradrenaline release . The product is supplied as a white to off-white solid and has a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol . It is soluble in sterile water . This product is intended for research and laboratory use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIZFOAIQXMQHC-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632688
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220662-95-3
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Rivanicline Oxalate's Mechanism of Action on α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline oxalate, also known as (E)-Metanicotine or RJR-2403, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its binding affinity, functional potency, and downstream effects on neurotransmitter systems. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and is a key target in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for smoking cessation.[2][3] Rivanicline has demonstrated nootropic effects and has been investigated for its potential in treating cognitive dysfunction.[4][5] Its mechanism as a partial agonist allows it to modulate receptor activity, providing a therapeutic window that avoids the continuous activation and subsequent desensitization often associated with full agonists like nicotine.

Quantitative Pharmacological Profile

Rivanicline's interaction with α4β2 nAChRs has been quantified through various in vitro and ex vivo assays. The following tables summarize the key binding and functional parameters.

Table 1: Binding Affinity of Rivanicline for α4β2 Nicotinic Acetylcholine Receptors

SpeciesTissue/Cell LineRadioligandKi (nM)Reference
RatBrain Cortex--INVALID-LINK---Nicotine26 ± 3Bencherif et al., 1996[4]
HumanReceptors expressed in HEK cellsNot SpecifiedNot SpecifiedPapke et al., 2000

Table 2: Functional Potency and Efficacy of Rivanicline at α4β2 Nicotinic Acetylcholine Receptors

SpeciesAssay TypePreparationParameterValueReference
Rat86Rb+ EffluxThalamic SynaptosomesEC50732 ± 155 nMBencherif et al., 1996[4]
Rat86Rb+ EffluxThalamic SynaptosomesEmax91 ± 8% (relative to Nicotine)Bencherif et al., 1996[4]
RatDopamine ReleaseStriatal SynaptosomesEC50938 ± 172 nMBencherif et al., 1996[4]
RatDopamine ReleaseStriatal SynaptosomesEmax82 ± 5% (relative to Nicotine)Bencherif et al., 1996[4]
HumanTwo-Electrode Voltage ClampXenopus Oocytes expressing α4β2EC5016 µMMedchemExpress[2]

Mechanism of Action: Partial Agonism

As a partial agonist, Rivanicline binds to the α4β2 receptor and elicits a response that is lower than that of a full agonist like acetylcholine or nicotine. This dual action is crucial to its therapeutic potential. In the absence of a full agonist, Rivanicline provides a moderate level of receptor activation. In the presence of a full agonist (e.g., nicotine from smoking), it acts as a functional antagonist by competing for the binding site and reducing the overall receptor activation.

Signaling Pathway

The binding of Rivanicline to the α4β2 nAChR, a ligand-gated ion channel, induces a conformational change that opens the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane. In dopaminergic neurons, this depolarization triggers the release of dopamine into the synapse.

G cluster_0 Presynaptic Terminal Rivanicline Rivanicline a4b2 α4β2 Receptor Rivanicline->a4b2 Binds to IonChannel Ion Channel Opening a4b2->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Triggers DA_vesicle Dopamine Vesicle Ca_influx->DA_vesicle Induces fusion of DA_release Dopamine Release DA_vesicle->DA_release Results in

Rivanicline's signaling cascade at the α4β2 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of Rivanicline with α4β2 nAChRs.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Rivanicline for the α4β2 receptor.

  • Preparation of Rat Brain Membranes:

    • Male Sprague-Dawley rats are euthanized, and the cerebral cortex is dissected on ice.

    • The tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

    • The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.

    • The final pellet is resuspended in assay buffer and the protein concentration is determined using a Bradford assay.

  • Binding Assay Protocol:

    • Aliquots of the membrane preparation (50-100 µg of protein) are incubated with a fixed concentration of radioligand (e.g., 1-2 nM --INVALID-LINK---nicotine).

    • Increasing concentrations of Rivanicline are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

    • The incubation is carried out for 60-90 minutes at 4°C in a final volume of 250 µL.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

G start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [³H]-Nicotine & Rivanicline prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Calculate Ki count->analyze end End analyze->end

Workflow for the radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional potency (EC50) and efficacy (Emax) of Rivanicline on human α4β2 receptors.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically removed from female Xenopus laevis frogs.

    • The oocytes are defolliculated by treatment with collagenase.

    • cRNA encoding the human α4 and β2 nAChR subunits are injected into the oocytes.

    • The injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 to -90 mV).

    • Rivanicline at various concentrations is applied to the oocyte via the perfusion system.

    • The resulting inward current, carried by Na+ and Ca2+, is recorded.

    • Concentration-response curves are generated by plotting the peak current response against the Rivanicline concentration.

    • The EC50 and Emax values are determined by fitting the data to the Hill equation.

G cluster_0 TEVC Setup Oocyte Xenopus Oocyte (expressing α4β2) V_electrode Voltage Electrode Amplifier Amplifier V_electrode->Amplifier I_electrode Current Electrode I_electrode->Amplifier Amplifier->Oocyte Perfusion Perfusion System (Rivanicline application) Perfusion->Oocyte

Diagram of a two-electrode voltage clamp setup.
Dopamine Release Assay from Striatal Synaptosomes

This assay measures the ability of Rivanicline to evoke dopamine release from nerve terminals.

  • Synaptosome Preparation:

    • Rat striata are dissected and homogenized in a sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer.

  • Dopamine Release Protocol:

    • Synaptosomes are preloaded with [3H]dopamine.

    • The loaded synaptosomes are then washed to remove excess unincorporated radioactivity.

    • The synaptosomes are exposed to various concentrations of Rivanicline for a short period (e.g., 5 minutes).

    • The release of [3H]dopamine into the supernatant is quantified by liquid scintillation counting.

    • EC50 and Emax values are determined from the concentration-response data.

Conclusion

This compound acts as a selective partial agonist at α4β2 nicotinic acetylcholine receptors. Its high binding affinity and moderate functional efficacy distinguish it from full agonists like nicotine. This pharmacological profile allows it to modulate dopaminergic neurotransmission, a key factor in its potential therapeutic applications for cognitive enhancement and other CNS disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Rivanicline and other selective α4β2 nAChR modulators.

References

Rivanicline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known as (E)-metanicotine or RJR-2403, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Initially investigated for its potential in treating Alzheimer's disease due to its nootropic effects, its discovery has led to the exploration of its therapeutic potential in other areas, including inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Rivanicline, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Discovery and Development

Rivanicline was developed as part of research into subtype-selective nicotinic agonists with the aim of achieving therapeutic benefits for central nervous system (CNS) disorders while minimizing peripheral side effects. It was identified as a compound with high affinity and selectivity for the α4β2 nAChR subtype, which is highly expressed in the brain and implicated in cognitive processes.

Mechanism of Action

Rivanicline exerts its effects by binding to and partially activating α4β2 nAChRs. This interaction modulates the release of various neurotransmitters in the brain, contributing to its observed pharmacological effects.

Signaling Pathway

The activation of α4β2 nAChRs by an agonist like Rivanicline leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in neuronal depolarization and the modulation of downstream signaling cascades. One such pathway involves the activation of protein kinase C (PKC), which can influence a variety of cellular processes.

Rivanicline Rivanicline nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization PKC_Activation PKC Activation Cation_Influx->PKC_Activation Leads to Cellular_Response Cellular Response Depolarization->Cellular_Response Initiates PKC_Activation->Cellular_Response Modulates

Rivanicline Signaling Pathway

Quantitative Data

Binding Affinity and Efficacy

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of Rivanicline for the α4β2 nAChR.

ParameterValueSpeciesAssay Conditions
Ki (α4β2 nAChR)26 nMRatRadioligand binding assay with [3H]cytisine in brain cortex membranes.
EC50 (α4β2 nAChR)16 µMRat86Rb+ efflux assay in thalamic synaptosomes.

Synthesis Pathway

The synthesis of Rivanicline can be achieved through a multi-step process, with a key strategy involving the modification of a precursor molecule. The following diagram illustrates a representative synthetic route based on the synthesis of a deuterated analog.

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotection Nornicotine Racemic Nornicotine Nicotine Racemic Nicotine Nornicotine->Nicotine CH3I, n-BuLi Chloro_Amine N-ethoxycarbonyl-4-chloro- 4-(3-pyridinyl)butan-1-amine Nicotine->Chloro_Amine ClCOOEt Carbamate (E)-N-ethoxycarbonyl-N-methyl- 4-(3-pyridinyl)-3-butene-1-amine Chloro_Amine->Carbamate Heat, Vacuum Rivanicline Rivanicline ((E)-N-Methyl-4-(3-pyridinyl) -3-butene-1-amine) Carbamate->Rivanicline HCl, H2O

Rivanicline Oxalate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline, also known by its developmental codes RJR-2403 and TC-2403, is a potent and selective partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Its oxalate salt form is commonly used in research settings. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Rivanicline oxalate, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Properties and Structure

This compound is the oxalate salt of (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine. The addition of oxalic acid improves the compound's stability and solubility for experimental use.

Structure:

  • IUPAC Name: (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid[2][3]

  • Synonyms: RJR-2403 oxalate, (E)-Metanicotine oxalate[4]

  • Chemical Formula: C₁₂H₁₆N₂O₄[3][4]

  • Molecular Weight: 252.27 g/mol [3][4]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄[3][4]
Molecular Weight 252.27 g/mol [3][4]
Appearance Solid[4]
Purity Typically ≥98%[4]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bond Count 5[3]
Topological Polar Surface Area 99.5 Ų[3]
Solubility Soluble in DMSO, PEG300, Tween-80, and Saline mixtures.[5]

Biological Activity and Mechanism of Action

Rivanicline is a selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive processes, reward, and neuroprotection.

Receptor Binding and Affinity:

Rivanicline exhibits high affinity for the α4β2 nAChR subtype. Quantitative data on its binding affinity and functional potency are summarized in Table 2.

ParameterValueReceptor SubtypeSource
Ki 26 nMα4β2 nAChR[1]
EC₅₀ 732 nMRat Brain Cortex nAChRs[1]
EC₅₀ 16 µMα4β2 nAChR[1]

Signaling Pathways:

Activation of the α4β2 nAChR by Rivanicline initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary mechanism involves the influx of cations, leading to neuronal depolarization. Downstream of this initial event, several signaling pathways are implicated in the effects of α4β2 nAChR activation.

G Rivanicline Rivanicline nAChR α4β2 nAChR Rivanicline->nAChR binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ion_Influx->JAK2_STAT3 PKC PKC Activation Ion_Influx->PKC Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection Anti_Inflammation Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammation D3R_Downregulation D3R Downregulation PKC->D3R_Downregulation

Figure 1: Rivanicline-activated α4β2 nAChR signaling pathways.

Key downstream signaling pathways include:

  • PI3K-Akt Pathway: Activation of this pathway is associated with neuroprotective effects and the promotion of neuronal survival.[6]

  • JAK2-STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects mediated by α4β2 nAChR activation.[7][8]

  • Protein Kinase C (PKC) Activation: Stimulation of α4β2 nAChRs can lead to PKC activation, which in turn can downregulate D3 dopamine receptors, suggesting a mechanism for modulating dopaminergic signaling.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline typical protocols for the synthesis, receptor binding assays, and behavioral analysis of this compound.

Synthesis of this compound:

While a specific, detailed, step-by-step synthesis protocol for this compound is not available in the provided search results, a general synthetic approach can be inferred from patents related to similar compounds like varenicline oxalate. The synthesis would likely involve the formation of the Rivanicline free base followed by salt formation with oxalic acid.

G Precursors Starting Materials (e.g., Pyridine derivatives) Multi_Step Multi-step Synthesis Precursors->Multi_Step Rivanicline_Base Rivanicline Free Base Multi_Step->Rivanicline_Base Salt_Formation Salt Formation Rivanicline_Base->Salt_Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Salt_Formation Rivanicline_Oxalate This compound Salt_Formation->Rivanicline_Oxalate Purification Purification & Crystallization Rivanicline_Oxalate->Purification Final_Product Final Product Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound.

Radioligand Binding Assay for α4β2 nAChR:

This protocol describes a competitive binding assay to determine the affinity of this compound for the α4β2 nAChR using a radiolabeled ligand such as [³H]cytisine.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue Rat Brain Tissue or Cells Expressing α4β2 nAChR Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspend Pellet Centrifugation->Resuspension Membrane_Prep Membrane Preparation Resuspension->Membrane_Prep Incubation Incubate Membranes with: - [3H]Cytisine (Radioligand) - this compound (Competitor) - Buffer Membrane_Prep->Incubation Equilibrium Allow to Reach Equilibrium Incubation->Equilibrium Filtration Rapid Filtration through Glass Fiber Filters Equilibrium->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Measure Radioactivity (Scintillation Counter) Scintillation->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Figure 3: Workflow for a radioligand binding assay.
  • Materials:

    • Rat brain tissue or cell lines expressing α4β2 nAChRs

    • [³H]cytisine (radioligand)

    • This compound (competitor)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., high concentration of nicotine)

    • Glass fiber filters

    • Scintillation fluid

  • Procedure:

    • Membrane Preparation: Homogenize brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer.

    • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]cytisine, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[10]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Passive Avoidance Test:

This behavioral test is used to assess the effects of this compound on learning and memory in rodents. The test relies on the animal's natural aversion to a bright, open space and its preference for a dark, enclosed area.

G cluster_acclimation Acclimation & Training cluster_treatment Treatment cluster_testing Retention Test (e.g., 24h later) Place_Animal Place Animal in Light Compartment Explore Allow Exploration Place_Animal->Explore Enter_Dark Animal Enters Dark Compartment Explore->Enter_Dark Foot_Shock Mild Foot Shock Administered Enter_Dark->Foot_Shock Administer_Drug Administer this compound or Vehicle Foot_Shock->Administer_Drug Place_Again Place Animal in Light Compartment Administer_Drug->Place_Again Measure_Latency Measure Latency to Enter Dark Compartment Place_Again->Measure_Latency Analysis Compare Latencies between Treatment Groups Measure_Latency->Analysis

Figure 4: Workflow for the passive avoidance test.
  • Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[11][12]

  • Procedure:

    • Training (Acquisition):

      • A rodent is placed in the light compartment.[11]

      • The door to the dark compartment is opened.

      • When the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.[11][13]

    • Treatment:

      • Animals are administered this compound or a vehicle control at a specified time before or after the training session.[1]

    • Testing (Retention):

      • After a set period (e.g., 24 hours), the animal is returned to the light compartment.[11]

      • The latency to enter the dark compartment is measured.[11][14]

  • Data Analysis: An increased latency to enter the dark compartment in the Rivanicline-treated group compared to the control group is indicative of improved memory of the aversive experience.

Conclusion

This compound is a valuable research tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various physiological and pathological processes. Its well-characterized chemical properties, high selectivity, and demonstrated efficacy in preclinical models of cognitive function make it a compound of significant interest for drug development professionals in the fields of neuroscience and neurodegenerative diseases. This guide provides a foundational understanding of its key characteristics and the experimental approaches used to evaluate its biological activity.

References

Pharmacological Profile of Rivanicline: A Technical Guide for Nicotinic Agonist Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline (also known as RJR-2403 and (E)-Metanicotine) is a neuronal nicotinic acetylcholine receptor (nAChR) partial agonist with a notable selectivity for the α4β2 subtype.[1][2][3] This pharmacological profile has positioned it as a compound of interest for potential therapeutic applications in neurodegenerative and inflammatory diseases, including Alzheimer's disease and ulcerative colitis.[1] This document provides a comprehensive technical overview of Rivanicline's pharmacological characteristics, detailing its binding affinities, functional potencies, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding and functional data for Rivanicline across various nAChR subtypes, facilitating a comparative analysis of its selectivity and efficacy.

Table 1: Rivanicline Binding Affinity (Ki)

Receptor SubtypeKi (nM)Radioligand UsedSource
α4β226Not Specified[4][5]
Rat Brain Cortex26Not Specified[4][5]

Table 2: Rivanicline Functional Activity (EC₅₀)

Receptor SubtypeEC₅₀ (µM)Assay TypeSource
α4β216Not Specified[4][5]
α4β450Not Specified[4]
α3β2150Not Specified[4]
α7240Not Specified[4]
α3β2α5360Not Specified[4]
Rat Brain Cortex (nAChRs)0.732Not Specified[4][5]
PC12 (Ganglionic)> 1000Not Specified[4]

Key Experimental Protocols

The characterization of Rivanicline's pharmacological profile relies on standardized in vitro assays. The methodologies for two cornerstone experiments are detailed below.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (Rivanicline) for a specific receptor target by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenized tissue or cultured cells expressing the nAChR subtype of interest are centrifuged to isolate a membrane fraction rich in the target receptors. The protein concentration of this preparation is quantified.[6]

  • Assay Incubation: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]epibatidine) and the prepared membranes are incubated with serial dilutions of the unlabeled competitor, Rivanicline.[6]

  • Defining Controls:

    • Total Binding: Membranes + Radioligand (no competitor).

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a known nAChR ligand (e.g., nicotine) to saturate all specific binding sites.[6][7]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[6][8]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[6]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of Rivanicline that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (binding affinity constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Ion Flux Assay (e.g., ⁸⁶Rb⁺ Efflux)

This functional assay measures the ability of an agonist to open the ion channel associated with the nAChR, using the radioactive potassium analog, ⁸⁶Rb⁺, as a tracer.

Methodology:

  • Cell Preparation: Cultured cells stably expressing the target nAChR subtype are grown in multi-well plates.

  • Tracer Loading: The cells are incubated with a medium containing ⁸⁶Rb⁺ for a sufficient period to allow for its uptake into the intracellular space.

  • Wash and Baseline: The cells are washed to remove extracellular ⁸⁶Rb⁺, and a baseline efflux rate is established by collecting the supernatant over several short intervals.

  • Agonist Stimulation: The cells are then exposed to various concentrations of Rivanicline. If the compound is an agonist, it will activate the nAChRs, causing the channel to open and allowing the loaded ⁸⁶Rb⁺ to flow out of the cells down its electrochemical gradient.

  • Sample Collection: The supernatant is collected at specific time points after agonist addition.

  • Quantification: The amount of ⁸⁶Rb⁺ in the collected samples is measured using a scintillation counter. The total amount of ⁸⁶Rb⁺ incorporated by the cells is also determined after lysing the cells at the end of the experiment.

  • Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated for each concentration of Rivanicline. A dose-response curve is generated by plotting the efflux rate against the log concentration of the agonist, from which the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (maximal efficacy) can be determined.

Visualized Pathways and Workflows

Rivanicline Signaling at α4β2 nAChR```dot

Rivanicline_Signaling Rivanicline Rivanicline (Partial Agonist) nAChR α4β2 nAChR Rivanicline->nAChR Binds Channel Cation Channel Opening nAChR->Channel Conformational Change Influx Na⁺ / Ca²⁺ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Logical flow for determining binding affinity (Ki) via a competitive radioligand assay.

Experimental Workflow: ⁸⁶Rb⁺ Efflux Assay

Efflux_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Culture nAChR-expressing Cells Load 2. Load Cells with ⁸⁶Rb⁺ Tracer Culture->Load Stimulate 3. Stimulate with Rivanicline Dilutions Load->Stimulate Collect 4. Collect Supernatant at Time Intervals Stimulate->Collect Quantify 5. Measure ⁸⁶Rb⁺ in Samples Collect->Quantify Calculate 6. Calculate Efflux Rate Quantify->Calculate Plot 7. Plot Dose-Response Curve Calculate->Plot Determine 8. Determine EC₅₀ & Emax Plot->Determine

Caption: Procedural steps for assessing functional agonism (EC₅₀) using an ion flux assay.

Conclusion

Rivanicline demonstrates a clear pharmacological profile as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its binding affinity and functional potency at this subtype are significantly higher than at other tested nAChR subtypes, underscoring its selectivity. The established experimental protocols, including radioligand binding and ion flux assays, provide a robust framework for the continued investigation of Rivanicline and the development of novel subtype-selective nicotinic agonists. This technical guide serves as a foundational resource for professionals engaged in cholinergic drug discovery and development.

References

Preclinical Profile of Rivanicline Oxalate in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive functions, including memory and learning.[1] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh).[1][2] This "cholinergic hypothesis" has been a cornerstone of AD drug development for decades.[1][2] Rivanicline (also known as RJR-2403) is a selective partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 subtype, which is crucial for cognitive processes.[3] This technical guide provides a comprehensive overview of the preclinical studies of Rivanicline oxalate in various animal models of cognitive impairment relevant to Alzheimer's disease.

Mechanism of Action

Rivanicline acts by stimulating nAChRs, ligand-gated ion channels that are widely distributed in the brain and play a key role in regulating neuronal excitability and neurotransmitter release.[4] In Alzheimer's disease, the function of the cholinergic system is significantly attenuated.[2][4] Rivanicline, by acting as an agonist at α4β2 nAChRs, mimics the action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] This stimulation is believed to improve cognitive function by facilitating the release of other neurotransmitters, such as glutamate, which are essential for synaptic plasticity, learning, and memory.[5][6]

start Animal Acclimatization drug_admin Administer this compound (or Vehicle) start->drug_admin scop_admin Administer Scopolamine (to induce amnesia) drug_admin->scop_admin training Passive Avoidance Training (Light/Dark Box + Foot Shock) scop_admin->training retention Retention Interval (e.g., 24 hours) training->retention testing Passive Avoidance Testing (Measure Step-Through Latency) retention->testing analysis Data Analysis (Compare Latencies) testing->analysis end Results analysis->end cluster_AD_Model Alzheimer's Disease (AD) Pathology cluster_Intervention Therapeutic Intervention cluster_Mechanism Mechanism of Action Cholinergic_Loss Degeneration of Cholinergic Neurons ACh_Deficit Acetylcholine (ACh) Deficiency Cholinergic_Loss->ACh_Deficit Cognitive_Deficit Cognitive & Memory Impairment ACh_Deficit->Cognitive_Deficit Rivanicline This compound nAChR_Agonist α4β2 nAChR Agonist Rivanicline->nAChR_Agonist Acts as nAChR_Agonist->ACh_Deficit Compensates for Cholinergic_Signal Enhanced Cholinergic Signaling nAChR_Agonist->Cholinergic_Signal Cognitive_Rescue Restoration of Cognitive Function Cholinergic_Signal->Cognitive_Rescue Cognitive_Rescue->Cognitive_Deficit Ameliorates

References

Rivanicline Oxalate: A Technical Guide to Solubility in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of rivanicline oxalate, a selective α4β2 neuronal nicotinic acetylcholine receptor agonist. Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and various aqueous solutions is critical for accurate in vitro and in vivo studies, formulation development, and ensuring the reliability of experimental results. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of its signaling pathway and experimental workflows.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative solubility data for rivanicline and its salt forms in DMSO and aqueous solutions.

Compound FormSolventReported SolubilityConcentration (Molar)Notes
This compoundSterile WaterSoluble to 100 mM0.1 MData from a chemical supplier.[1]
Rivanicline Hemioxalate10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 12.06 mMThis formulation provides a clear solution.[2]
Rivanicline Hemioxalate10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 12.06 mMSBE-β-CD can be used as a solubilizing agent.[2]
Rivanicline Hemioxalate10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 12.06 mMA suitable formulation for in vivo studies in some animal models.[2]
Rivanicline Hemioxalate10 mM in DMSO10 mM10 mMProvided as a stock solution for experimental use.[2]

It is important to note that the use of organic co-solvents like DMSO, even in small percentages (e.g., 5% v/v), can increase the apparent aqueous solubility of a compound. For rivanicline hemioxalate, heating and/or sonication can aid in dissolution if precipitation or phase separation occurs during preparation.[2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount in drug discovery and development. The following are detailed methodologies for key experiments to assess the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a gold standard for determining thermodynamic solubility, representing the equilibrium solubility of a compound in a given solvent.[3][4]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration method does not bind the compound of interest.

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Standard Curve: Prepare a standard calibration curve of this compound in the same solvent to accurately quantify the solubility.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility from a DMSO stock solution.[5]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microtiter plate to achieve the desired final concentration. The final DMSO concentration should be kept low (typically 1-5%) to minimize its effect on solubility.[6]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1.5-2 hours).[6]

  • Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer, which detects light scattering from undissolved particles.[5]

  • Quantification (Optional): For a more quantitative assessment, filter the solutions to remove any precipitate and measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer.[5]

Visualizing Key Pathways and Processes

Rivanicline Signaling Pathway

Rivanicline is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the α4β2 subtype.[2][7][8][9] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, leading to their activation. This activation can modulate the release of various neurotransmitters, contributing to its therapeutic effects.

G Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR Binds to and activates IonChannel Ion Channel Opening nAChR->IonChannel Conformational change CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization NTRelease Neurotransmitter Release Modulation Depolarization->NTRelease

Caption: Rivanicline's mechanism of action via the α4β2 nAChR.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a research compound like this compound, progressing from high-throughput screening to a more definitive thermodynamic measurement.

G Start Start: This compound (Solid) KineticAssay Kinetic Solubility Assay (High-Throughput) Start->KineticAssay CheckPrecipitate Precipitate Observed? KineticAssay->CheckPrecipitate ShakeFlask Shake-Flask Method (Thermodynamic Solubility) CheckPrecipitate->ShakeFlask Yes HighSolubility High Apparent Solubility CheckPrecipitate->HighSolubility No Analyze Analyze Concentration (e.g., HPLC, UV-Vis) ShakeFlask->Analyze HighSolubility->Analyze End End: Solubility Data Analyze->End

References

In Vitro Evaluation of Rivanicline Oxalate: A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Rivanicline oxalate is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, with a high affinity for the α4β2 subtype.[1][2][3] Activation of these receptors is linked to pro-survival intracellular signaling cascades, positioning Rivanicline as a candidate for neuroprotective therapies in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4] This technical guide provides a comprehensive overview of the methodologies used to evaluate the neuroprotective effects of this compound in vitro. It includes detailed experimental protocols, a summary of its receptor binding profile, and visualizations of the key signaling pathways and experimental workflows involved in its assessment.

Introduction to this compound

Rivanicline (also known as RJR-2403) is a neuronal nicotinic receptor agonist that demonstrates high selectivity for nAChR subtypes found in the central nervous system (CNS).[1][3] Its primary targets are the α4β2 nAChRs, which are widely expressed in the brain and play a crucial role in cognitive functions.[1][5] The stimulation of nAChRs by agonists can trigger downstream signaling pathways that promote neuronal survival and protect against various neurotoxic insults, such as those induced by glutamate excitotoxicity or exposure to β-amyloid peptides.[4][6] Therefore, evaluating the neuroprotective capacity of this compound in controlled in vitro settings is a critical step in its preclinical development.

Core Mechanism: The Neuroprotective Signaling Pathway

The neuroprotective effects of nAChR agonists like Rivanicline are primarily mediated through the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[4][6][7] This pro-survival cascade is initiated by the binding of Rivanicline to the α4β2 nAChR, which functions as a ligand-gated ion channel.

  • Receptor Activation: Rivanicline binds to the α4β2 nAChR on the neuronal membrane.

  • Ion Influx: This binding event causes the channel to open, leading to an influx of cations, most notably Calcium (Ca²+).[4]

  • PI3K Activation: The rise in intracellular Ca²+ concentration triggers the activation of PI3K.

  • Akt Phosphorylation: Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[6]

  • Anti-Apoptotic Effects: Activated Akt then phosphorylates a range of downstream targets that inhibit apoptosis and promote cell survival. This includes the phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2).

This signaling cascade effectively counteracts the cellular stress and apoptotic signals initiated by neurotoxic stimuli.

G cluster_membrane Neuronal Membrane cluster_cytoplasm Intracellular Signaling Cascade Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ca_channel Ca²⁺ Influx nAChR->Ca_channel Activates PI3K PI3K Ca_channel->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Apoptosis / Cell Death Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes

Caption: Rivanicline-activated PI3K/Akt neuroprotective pathway.

Quantitative Data Presentation

The initial characterization of Rivanicline involves quantifying its binding affinity (Ki) and functional potency (EC₅₀) at various nAChR subtypes. This data is crucial for understanding its selectivity and predicting its pharmacological effects.

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) Rat Brain Cortex nAChRs26 nM[1][2]
α4β2 nAChR26 nM[1][2]
Functional Potency (EC₅₀) Rat Brain Cortex nAChRs732 nM[1][3]
α4β2 nAChR16 μM[1][3]
α7 nAChR240 μM[2]

Table 1: Receptor Binding and Potency Profile of Rivanicline.

While extensive in vivo data exists, specific quantitative results from in vitro neuroprotection assays for this compound are not widely published. The following table serves as a template for presenting such data, which would typically be generated from the protocols described in Section 4.0.

Assay TypeNeurotoxinRivanicline Conc.Outcome MeasureResult (% of Toxin Control)
Cell Viability Glutamate (5 mM)1 μM% Viable Cells (MTT)Data to be populated
Glutamate (5 mM)10 μM% Viable Cells (MTT)Data to be populated
Apoptosis Glutamate (5 mM)1 μMCaspase-3 ActivityData to be populated
Glutamate (5 mM)10 μMCaspase-3 ActivityData to be populated
Membrane Integrity β-Amyloid (10 μM)10 μMLDH ReleaseData to be populated

Table 2: Representative Data Template for In Vitro Neuroprotection Assays.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for assessing the neuroprotective effects of this compound against a common neurotoxic insult, glutamate-induced excitotoxicity.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates B Culture for 24-48h to allow adherence A->B C Pre-treat with This compound (various concentrations) B->C D Induce Neurotoxicity (e.g., add Glutamate) C->D E Incubate for 24 hours D->E F Perform Endpoint Assay (e.g., MTT, LDH, Caspase) E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate & Analyze Data (% Viability, % Inhibition) G->H

Caption: General experimental workflow for an in vitro neuroprotection assay.
Cell Culture and Maintenance

  • Cell Line: Human neuroblastoma cell line SH-SY5Y is a common and appropriate model. Primary cortical neurons can also be used for more physiologically relevant data.[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Glutamate-Induced Excitotoxicity Assay Protocol

This protocol outlines the steps to induce neuronal cell death using glutamate and to test the protective effect of this compound.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well clear-bottom plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours to synchronize the cells.

  • Pre-treatment: Remove the serum-free medium and add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a "vehicle control" group with no Rivanicline. Incubate for 1-2 hours.

  • Induction of Toxicity: Add a concentrated solution of L-Glutamic acid to all wells except the "untreated control" group to a final concentration of 5-10 mM.[9] The "toxin control" group will receive glutamate but no Rivanicline.

  • Incubation: Return the plate to the incubator and incubate for 24 hours.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of living cells, which is proportional to cell viability.

  • Objective: To quantify the protective effect of this compound against glutamate-induced cell death.

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Following the 24-hour incubation from step 4.2.5, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.

  • Objective: To determine if this compound's neuroprotective effect involves the inhibition of apoptosis.

  • Materials: Commercially available Caspase-3 colorimetric or fluorometric assay kit (e.g., containing the substrate Ac-DEVD-pNA).

  • Procedure:

    • Prepare cell lysates from cells treated as described in section 4.2.

    • Follow the manufacturer's protocol for the specific Caspase-3 assay kit. Typically, this involves adding the cell lysate to a reaction buffer containing the Caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: Caspase-3 activity is often normalized to the total protein concentration of the lysate and expressed as a fold change relative to the untreated control. A reduction in caspase activity in Rivanicline-treated groups compared to the toxin-only group indicates an anti-apoptotic effect.

Conclusion

This compound is a selective nAChR agonist with a well-defined mechanism of action that strongly suggests neuroprotective potential.[1][4] The activation of the PI3K/Akt signaling pathway provides a robust foundation for its ability to promote neuronal survival.[6] While quantitative data from in vitro neuroprotection studies are not yet broadly available, the experimental protocols detailed in this guide provide a standardized framework for researchers to rigorously evaluate its efficacy. By employing assays that measure cell viability, apoptosis, and other markers of neuronal health, the scientific community can further elucidate the therapeutic promise of this compound for treating neurodegenerative disorders.

References

Rivanicline Oxalate: A Technical Guide for Research in Cognitive Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive dysfunction is a debilitating hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The cholinergic system, particularly the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a promising target for therapeutic intervention. Rivanicline oxalate, a selective partial agonist for the α4β2 nAChR, has demonstrated pro-cognitive effects in a variety of preclinical models. This in-depth technical guide provides a comprehensive overview of this compound for researchers in the field of cognitive dysfunction. It details the compound's mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes critical signaling pathways and research workflows.

Introduction

Rivanicline, also known as (E)-metanicotine or RJR-2403, is a potent and selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine receptors. As a partial agonist, it modulates cholinergic neurotransmission, which is crucial for cognitive processes such as learning, memory, and attention. Its selectivity for the α4β2 receptor subtype minimizes off-target effects, making it a valuable tool for investigating the role of this specific receptor in cognitive function and as a potential therapeutic agent for conditions like Alzheimer's disease and schizophrenia-associated cognitive impairment.

Mechanism of Action

This compound exerts its pro-cognitive effects primarily through its action as a partial agonist at α4β2 nAChRs. This interaction leads to a cascade of downstream events that enhance neuronal function and synaptic plasticity.

α4β2 Nicotinic Acetylcholine Receptor Agonism

Rivanicline binds to the α4β2 nAChR, leading to a conformational change that opens the ion channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, increasing its excitability. As a partial agonist, Rivanicline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is advantageous as it can stabilize the receptor in an active state without causing the profound desensitization often seen with full agonists, leading to a more sustained and modulated therapeutic effect.

Downstream Signaling Pathways

The activation of α4β2 nAChRs by Rivanicline initiates several intracellular signaling cascades implicated in synaptic plasticity and cell survival. A key mechanism is the enhancement of neurotransmitter release, particularly glutamate. The influx of Ca²⁺ through the activated nAChR can facilitate the fusion of synaptic vesicles containing glutamate with the presynaptic membrane. This increased glutamatergic transmission strengthens synaptic connections, a fundamental process for learning and memory formation.

Furthermore, nAChR activation is known to modulate downstream signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP Response Element-Binding protein (CREB) pathway. The influx of calcium can activate various calcium-dependent kinases that, in turn, can lead to the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors like CREB. Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to the transcription of genes involved in synaptic plasticity, neuronal growth, and survival.

Rivanicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ca_influx Ca_influx nAChR->Ca_influx Activates Ca_ Ca_ influx Ca²⁺ Influx Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate_Receptor Glutamate Receptor (e.g., NMDA) Glutamate_Release->Glutamate_Receptor Ca_influx->Glutamate_Vesicle Triggers Fusion Ca_influx_post Ca²⁺ Influx Glutamate_Receptor->Ca_influx_post Kinases Ca²⁺-dependent Kinases Ca_influx_post->Kinases ERK ERK Pathway Kinases->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression Regulates Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: Efficacy in Animal Models of Cognitive Dysfunction cluster_3 Phase 4: Mechanistic Studies A1 Receptor Binding Assays (Ki, IC50) A2 Functional Assays (EC50, Agonist/Antagonist activity) A1->A2 B1 Pharmacokinetic Studies (Rodents) A2->B1 B2 Acute & Chronic Toxicology B1->B2 C1 Model Induction (e.g., Scopolamine, Lesions) B2->C1 C2 Behavioral Testing (e.g., MWM, PA, RAM) C1->C2 C3 Data Analysis & Interpretation C2->C3 D1 Electrophysiology C3->D1 D2 Immunohistochemistry (e.g., c-Fos, pCREB) D1->D2 D3 Western Blot (e.g., pERK) D2->D3

Methodological & Application

Application Notes and Protocols for Rivanicline Oxalate in In Vivo Rodent Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of rivanicline oxalate in rodent models, with a focus on dosages, experimental protocols, and relevant signaling pathways. Rivanicline is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, with high affinity for the α4β2 subtype, and has shown potential in preclinical studies for its cognitive-enhancing effects.[1]

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the effective dosages of this compound administered in various rodent models and experimental paradigms.

Animal ModelExperimental ParadigmDosage RangeAdministration RouteObserved Effects
Rat Scopolamine-Induced Amnesia (Passive Avoidance)0.06 - 6 µmol/kgSubcutaneous (s.c.)0.6 µmol/kg reversed amnesia
Rat Ibotenic Acid Lesions (8-Arm Radial Maze)0 - 1.2 µmol/kgSubcutaneous (s.c.)Improved working and reference memory
Mouse Eyeblink Conditioning Impairment2 mg/kgIntraperitoneal (i.p.)Restored learning ability
Mouse Physiological Test Battery75 - 125 µmol/kgSubcutaneous (s.c.)Decreased body temperature and respiratory rate

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Passive Avoidance Test for Memory Assessment in Rats

This test evaluates fear-motivated long-term memory.[2][3][4][5]

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.[2][3]

Protocol:

  • Habituation: Allow rats to explore the apparatus for a set period before the training day.

  • Training (Acquisition):

    • Place the rat in the light compartment.

    • After a brief acclimatization period, the door to the dark compartment is opened.

    • Rodents, having a natural aversion to bright spaces, will typically enter the dark compartment.[2]

    • Once the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.

  • Drug Administration: Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle control at a predetermined time before the retention test. To induce amnesia, a substance like scopolamine (e.g., 1 mg/kg) can be administered prior to the training session.[3]

  • Retention Test (24 hours after training):

    • Place the rat back into the light compartment.

    • Record the latency to enter the dark compartment.

    • A longer latency to enter the dark compartment is indicative of better memory retention of the aversive event.[2][5]

8-Arm Radial Maze for Spatial Learning and Memory in Rats

This maze is used to assess spatial working and reference memory.[6][7][8][9]

Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards can be placed at the end of some or all arms.[6][9]

Protocol:

  • Habituation and Food Restriction:

    • Habituate the rats to the maze by allowing free exploration.

    • Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight to motivate them to search for food rewards.

  • Training:

    • Bait a specific subset of arms with a food reward (for reference memory tasks) or all arms (for working memory tasks).

    • Place the rat on the central platform and allow it to explore the arms and consume the rewards.

  • Drug Administration: Administer this compound (e.g., 0-1.2 µmol/kg, s.c.) or vehicle control before the testing session.

  • Testing:

    • Record the sequence of arm entries.

    • Working memory errors are defined as re-entry into an arm that has already been visited within the same trial.[6]

    • Reference memory errors are defined as entry into an arm that is never baited.[6]

    • The trial ends after a set time or once all rewards have been consumed.

Eyeblink Conditioning in Mice

This paradigm is a form of associative motor learning.[10][11][12][13][14]

Apparatus: A restraining tube for the mouse with a head-fixing apparatus. A system to deliver a conditioned stimulus (CS), such as a tone or light, and an unconditioned stimulus (US), typically a mild air puff to the eye or a gentle periorbital shock. An eyelid movement detection system (e.g., high-speed camera or magnetic distance measurement) is also required.[10]

Protocol:

  • Surgical Preparation (if applicable): For head-fixed preparations, a small head-post is surgically implanted on the skull.

  • Habituation: Acclimate the mouse to the restraining apparatus and the experimental setup for several days.[10]

  • Training:

    • The training consists of multiple trials where the CS is presented for a specific duration (e.g., 250 ms) and is followed by the US.[11][14]

    • Initially, the mouse will blink reflexively in response to the US (unconditioned response, UR).

    • With repeated pairings, the mouse learns to associate the CS with the US and will start to produce a conditioned response (CR), which is an eyeblink that occurs after the CS but before the US.[13]

  • Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle control before the training sessions.

  • Data Analysis: The percentage of trials in which a CR occurs is calculated to assess the rate and level of learning.

Signaling Pathways and Experimental Workflows

Rivanicline Signaling Pathway

Rivanicline acts as a selective agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[1] The binding of rivanicline to these receptors, which are ligand-gated ion channels, leads to a conformational change that opens the channel.[15] This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron, resulting in depolarization and neuronal excitation.[15][16] This increased excitability can enhance the release of various neurotransmitters, including dopamine.[17][18] Furthermore, the activation of nAChRs, particularly through Ca2+ influx, can trigger downstream intracellular signaling cascades, such as the PI3K-Akt pathway, which is implicated in neuroprotective effects.[19]

Rivanicline_Signaling_Pathway Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization & Excitation Cation_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Cation_Influx->PI3K_Akt Ca2+ activates NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Rivanicline's mechanism of action via α4β2 nAChR activation.
Experimental Workflow for a Typical In Vivo Rodent Study

The following diagram illustrates a general workflow for conducting an in vivo rodent experiment with this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Habituation Group_Assignment Random Assignment to Groups (Vehicle, Rivanicline) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (s.c. or i.p.) Group_Assignment->Drug_Administration Drug_Preparation This compound Preparation Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Recording Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

A generalized workflow for in vivo rodent experiments.
Logical Relationship in Passive Avoidance Task

This diagram shows the logical flow and expected outcomes of the passive avoidance task.

Passive_Avoidance_Logic Training Training: Enter Dark -> Shock Memory_Formation Memory Formation Training->Memory_Formation Amnesia_Induction Amnesia Induction (e.g., Scopolamine) Training->Amnesia_Induction Retention_Test Retention Test: Measure Latency Memory_Formation->Retention_Test Control Group Rivanicline_Treatment Rivanicline Treatment Amnesia_Induction->Rivanicline_Treatment Amnesia_Induction->Retention_Test Amnesia Group Rivanicline_Treatment->Retention_Test Treatment Group No_Amnesia_Outcome High Latency (Good Memory) Retention_Test->No_Amnesia_Outcome Expected Result Amnesia_Outcome Low Latency (Memory Impaired) Retention_Test->Amnesia_Outcome Expected Result Rivanicline_Effect High Latency (Memory Rescued) Retention_Test->Rivanicline_Effect Expected Result

Logical flow of the passive avoidance experiment.

References

Application Notes and Protocols for Rivanicline Oxalate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline oxalate is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in various neurological processes. Its ability to modulate cholinergic signaling makes it a valuable tool for in vitro studies investigating neurodegenerative diseases, cognitive function, and inflammatory pathways. This document provides a detailed protocol for the proper dissolution of this compound for use in cell culture experiments, ensuring optimal compound stability and activity. Additionally, it summarizes its biological activity and outlines the key signaling pathways it modulates.

Chemical Properties

PropertyValueReference
Synonyms RJR-2403 oxalate, (E)-Metanicotine oxalate[1]
CAS Number 220662-95-3[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance White to off-white solid[2]

Biological Activity

Rivanicline is a subtype-selective partial agonist at neural nicotinic acetylcholine receptors, with a primary affinity for the α4β2 subtype.[3] This interaction initiates a conformational change in the receptor, opening an ion channel and allowing the influx of cations such as Na⁺ and Ca²⁺ into the neuron.[4] This influx leads to an excitatory postsynaptic potential, neuronal activation, and subsequent downstream signaling events.[4]

Quantitative Data
ParameterValueTargetReference
Ki 26 nMα4β2 nAChR[1][5]
EC₅₀ 16 µMα4β2 nAChR[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * 252.27 ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL: 10 mmol/L * 0.001 L * 252.27 g/mol * 1000 mg/g = 2.52 mg

  • Weighing: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment based on its EC₅₀ and the specific research question.

  • Serial Dilution: It is highly recommended to perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells. A final concentration of 0.1% or lower is generally considered safe for most cell lines.[7]

    • Example: To achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

  • Application to Cells: Gently mix the final working solution and immediately add it to your cell cultures.

Important Considerations:

  • Solubility: If precipitation is observed upon dilution in aqueous media, it may be necessary to prepare a more dilute intermediate stock solution in DMSO before the final dilution in the culture medium.

  • Stability: It is best practice to prepare fresh working solutions for each experiment from the frozen stock.[6] The stability of this compound in cell culture media over extended periods has not been extensively documented.

  • Cell Line Specificity: The optimal working concentration and tolerance to DMSO can vary between different cell lines. It is advisable to perform a dose-response curve and a DMSO toxicity test for your specific cell line.

Visualization of Signaling Pathways

This compound Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Culture Medium stock->dilute control Prepare Vehicle Control treat Treat Cells dilute->treat control->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for preparing and using this compound in cell culture.

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytosol Cytosol nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates Rivanicline This compound Rivanicline->nAChR Binds to PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt Neuronal_Activation Neuronal Activation & Neurotransmitter Release Akt->Neuronal_Activation Promotes STAT3 STAT3 JAK2->STAT3 STAT3->Neuronal_Activation Modulates

Caption: Simplified signaling cascade initiated by this compound.

References

Application Notes and Protocols for Rivanicline Oxalate in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3] This selectivity makes it a valuable research tool for investigating the role of the α4β2 nAChR in various central nervous system functions, particularly in the domains of learning, memory, and attention. These application notes provide detailed protocols for the administration of this compound in mice for behavioral studies, summarize key quantitative data from preclinical research, and offer visualizations of relevant pathways and workflows.

Mechanism of Action

Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[4] This receptor is a ligand-gated ion channel that, upon binding with acetylcholine or an agonist like Rivanicline, allows the influx of cations such as sodium (Na+) and calcium (Ca2+), leading to neuronal excitation. The α4β2 nAChR is widely expressed in the brain and is implicated in cognitive processes.[4]

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

alpha4beta2_signaling cluster_membrane Cell Membrane alpha4beta2 α4 β2 α4 β2 α4 α4β2 nAChR Ca_ion Ca²⁺ alpha4beta2->Ca_ion Channel Opening Na_ion Na⁺ alpha4beta2->Na_ion Rivanicline This compound Rivanicline->alpha4beta2 Binds to receptor Depolarization Neuronal Depolarization Ca_ion->Depolarization Na_ion->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA, Glu) Depolarization->Neurotransmitter_Release Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Neurotransmitter_Release->Cognitive_Enhancement

α4β2 nAChR signaling cascade upon Rivanicline binding.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various behavioral paradigms in mice and rats. Dosages are provided in both µmol/kg and mg/kg for this compound (Molecular Weight: 252.27 g/mol ).[1]

Table 1: Dose-Response Data for this compound in Cognitive and Behavioral Tests

SpeciesBehavioral TestAdministration RouteDose (µmol/kg)Dose (mg/kg)Observed EffectReference
RatPassive Avoidance (Scopolamine-induced amnesia)Subcutaneous (s.c.)0.060.015No effect[2]
RatPassive Avoidance (Scopolamine-induced amnesia)Subcutaneous (s.c.)0.60.15Reversal of scopolamine-induced amnesia, increased step-through latency[2]
RatPassive Avoidance (Scopolamine-induced amnesia)Subcutaneous (s.c.)61.51No effect[2]
Rat8-Arm Radial Maze (Ibotenic acid lesions)Subcutaneous (s.c.)0 - 1.20 - 0.30Enhanced working and reference memory[2]
MouseEyeblink Conditioning (MK-801 impairment)Intraperitoneal (i.p.)~7.9 (2 mg/kg)2.0Restores learning ability[2]
MousePhysiological Test BatterySubcutaneous (s.c.)75 - 12518.9 - 31.5Decreased body temperature, respiratory rate, Y-maze activity, and auditory startle response (15-50x less potent than nicotine)[2]

Experimental Protocols

Preparation of this compound for Injection
  • Vehicle Selection: A common vehicle for subcutaneous or intraperitoneal injection of Rivanicline is sterile 0.9% saline. For compounds with limited aqueous solubility, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[5] Always perform a small-scale solubility test first.

  • Calculation of Required Amount:

    • Determine the desired dose in mg/kg.

    • Calculate the total amount of this compound needed based on the average weight of the mice and the number of animals to be injected.

    • The injection volume for mice is typically 5-10 ml/kg.

  • Dissolution:

    • Weigh the required amount of this compound powder accurately.

    • In a sterile vial, add the chosen vehicle to the powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Administration:

    • Administer the solution via the desired route (subcutaneous or intraperitoneal) using an appropriate gauge needle (e.g., 27-30G for mice).

    • The timing of administration relative to the behavioral test is crucial and should be determined based on the pharmacokinetic profile of the drug or from literature reports (e.g., 30 minutes before testing for subcutaneous injection).[5]

General Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimation (Habituation to housing & handling) start->acclimation drug_prep This compound Solution Preparation acclimation->drug_prep randomization Randomization of Animals (Control & Treatment Groups) drug_prep->randomization administration Drug Administration (i.p. or s.c.) randomization->administration behavioral_testing Behavioral Assay (e.g., Y-Maze, Passive Avoidance) administration->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End data_collection->end

General workflow for a mouse behavioral study with Rivanicline.

Detailed Methodologies for Key Experiments

Y-Maze Test for Spatial Working Memory

Objective: To assess short-term spatial working memory based on the innate tendency of mice to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking software (optional, but recommended for accurate data collection).

  • 70% ethanol for cleaning.

Protocol:

  • Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.

  • Procedure: a. Place a mouse at the center of the Y-maze. b. Allow the mouse to freely explore the maze for a set period, typically 5-8 minutes. c. Record the sequence of arm entries using video tracking software or by a trained observer. An arm entry is defined as all four paws entering the arm.

  • Data Analysis:

    • An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).

    • The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.

Passive Avoidance Test for Fear-Motivated Learning and Memory

Objective: To evaluate long-term memory based on the mouse's ability to remember an aversive stimulus.

Materials:

  • Passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrifiable grid floor.

  • A shock generator.

Protocol:

  • Acclimation: Handle the mice for several days before the experiment to reduce stress. Acclimate them to the testing room for at least 30 minutes prior to the training session.

  • Training (Day 1): a. Place the mouse in the light chamber of the apparatus. b. After a short habituation period (e.g., 60 seconds), open the guillotine door. c. When the mouse enters the dark chamber with all four paws, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds). d. Remove the mouse from the apparatus and return it to its home cage.

  • Testing (Day 2, typically 24 hours later): a. Place the mouse back into the light chamber. b. Open the guillotine door and measure the latency to enter the dark chamber (step-through latency). A longer latency indicates better memory of the aversive event. c. A cutoff time (e.g., 300 seconds) is usually set, and mice that do not enter the dark chamber within this time are assigned the maximum score.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.

Auditory Startle Response and Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in some neuropsychiatric disorders.

Materials:

  • A startle response system consisting of a sound-attenuating chamber, a mouse holder on a platform that detects movement, a loudspeaker for auditory stimuli, and control software.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

  • Procedure: a. Place the mouse in the holder within the startle chamber. b. The session begins with a 5-minute acclimation period to the background white noise (e.g., 65-70 dB). c. The test consists of a series of trials presented in a pseudorandom order:

    • Startle-only trials: A loud acoustic stimulus (pulse, e.g., 120 dB for 40 ms).
    • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB for 20 ms) precedes the startle pulse by a specific interval (e.g., 30-100 ms).
    • No-stimulus trials: Only background noise is present to measure baseline movement. d. The startle response (amplitude of the mouse's flinch) is recorded for each trial.

  • Data Analysis:

    • The startle response is the peak amplitude of the movement in the startle-only trials.

    • Prepulse inhibition is calculated as a percentage: %PPI = [1 - (Startle response on prepulse-pulse trials / Startle response on startle-only trials)] x 100.

Eyeblink Conditioning

Objective: A form of classical conditioning used to study the neural mechanisms of learning and memory, heavily dependent on the cerebellum.

Materials:

  • A head-restraining apparatus for the mouse, allowing it to be comfortable (e.g., on a freely moving wheel).[6][7][8][9][10]

  • A system to deliver a conditioned stimulus (CS), such as a light flash (e.g., from an LED) or a tone.[6][7][8]

  • A system to deliver an unconditioned stimulus (US), typically a mild air puff to the cornea.[6][7][8][10]

  • A high-speed camera to record and analyze eyelid movement.[6][7][10]

Protocol:

  • Surgical Preparation and Habituation:

    • Mice are surgically implanted with a head-post for stable head fixation.

    • Following recovery, mice are habituated to the head-restraining apparatus over several days.[8]

  • Training: a. A training session consists of multiple trials. b. In a standard "delay conditioning" paradigm, the CS is presented for a specific duration (e.g., 280 ms), and the US (e.g., a 30 ms air puff) is presented during the final portion of the CS presentation.[6] c. In "trace conditioning," there is a stimulus-free interval between the end of the CS and the beginning of the US.[8] d. Sessions typically consist of blocks of paired CS-US trials and occasional CS-only trials to test for the conditioned response (CR).[7][8]

  • Data Analysis:

    • The primary measure is the percentage of CS-only trials in which a CR (an eyelid closure that precedes the US) occurs.

    • The amplitude and timing of the CR are also analyzed to assess the quality of learning.

Safety and Toxicity of this compound

There is limited publicly available information specifically detailing the LD50 or comprehensive toxicology of this compound in mice. However, the doses used in behavioral studies provide an indication of the tolerated range. In one study, subcutaneous doses of up to 125 µmol/kg (approximately 31.5 mg/kg) were administered to mice, which resulted in physiological changes (decreased body temperature and respiration) but were not reported to be lethal.[2] It is noteworthy that Rivanicline was found to be 15-50 times less potent than nicotine in producing these physiological effects.[11]

As with any novel compound, it is recommended to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used. Researchers should carefully observe animals for any signs of toxicity, such as changes in weight, activity, posture, or grooming, as well as any signs of seizures or respiratory distress.

Disclaimer: The information provided here is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care and use protocol.

References

Application of Rivanicline Oxalate in Neuroinflammation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, primarily targeting the α4β2 subtype.[1][2] While extensively studied for its potential in treating cognitive deficits, emerging evidence suggests its utility in the field of neuroinflammation.[3] This interest stems from the well-established "cholinergic anti-inflammatory pathway," a mechanism where nAChR activation, particularly of the α7 subtype, leads to a reduction in the production of pro-inflammatory cytokines.[4][5] Although Rivanicline's highest affinity is for the α4β2 nAChR, its broader activity spectrum, including effects on α7 nAChRs, suggests a potential role in mitigating neuroinflammatory processes.[1]

Neuroinflammation is a key component in the pathogenesis of numerous neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system (CNS), results in the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7] These cytokines can contribute to neuronal damage and disease progression. This compound, by activating nAChRs on immune and glial cells, may offer a therapeutic strategy to dampen this inflammatory cascade.

These application notes provide a comprehensive guide for researchers interested in exploring the anti-neuroinflammatory properties of this compound. The following sections detail its mechanism of action, provide structured tables of its binding affinities, and offer detailed protocols for in vitro and in vivo experimental models of neuroinflammation.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

This compound's potential anti-neuroinflammatory effects are believed to be mediated through the activation of nAChRs, which subsequently modulates inflammatory signaling pathways. The primary hypothesized mechanism is the activation of the α7 nAChR-mediated cholinergic anti-inflammatory pathway.

dot

Cholinergic_Anti_Inflammatory_Pathway cluster_0 Microglia/Macrophage cluster_1 Outcome Rivanicline This compound a7nAChR α7 nAChR Rivanicline->a7nAChR Activates NFkB_activation NF-κB Activation a7nAChR->NFkB_activation Inhibits Neuroinflammation_Reduction Reduction in Neuroinflammation a7nAChR->Neuroinflammation_Reduction Contributes to Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_activation->Cytokine_Production Promotes Cytokine_Production->Neuroinflammation_Reduction Leads to Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB_activation Activates

Caption: Rivanicline's Anti-inflammatory Pathway.

Data Presentation

Rivanicline Binding Affinity and Potency

The following table summarizes the binding affinity (Ki) and potency (EC50) of Rivanicline for various nAChR subtypes. This data is crucial for designing experiments and interpreting results.

Receptor SubtypeBinding Affinity (Ki)Potency (EC50)Reference
Rat Brain Cortex nAChRs26 nM732 nM[1][2]
α4β2 nAChR26 nM16 µM[1][2]
α7 nAChR-240 µM[1]

Note: While Rivanicline is a potent binder to the α4β2 subtype, its activation of the α7 nAChR, albeit at a higher concentration, is the likely mechanism for its anti-inflammatory effects.

Experimental Protocols

In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells

This protocol describes the use of this compound to mitigate the inflammatory response in a microglial cell line (e.g., BV-2 or RAW 264.7) stimulated with LPS.

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) in LPS-activated microglia.

Materials:

  • This compound

  • Microglial cell line (BV-2 or RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell culture plates (96-well and 24-well)

Procedure:

  • Cell Culture: Culture microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine analysis) at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS (final concentration of 100 ng/mL to 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no Rivanicline, no LPS) and an LPS-only control group.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Assay: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay: Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity of this compound.

dot

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow A 1. Culture Microglial Cells B 2. Seed Cells in Plates A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F H 8. Assess Cell Viability E->H G 7. Analyze Inflammatory Markers (NO, Cytokines) F->G

Caption: In Vitro Neuroinflammation Workflow.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines a general approach for evaluating the therapeutic potential of this compound in the EAE mouse model of multiple sclerosis, a disease characterized by significant neuroinflammation.

Objective: To assess the effect of this compound on the clinical severity, immune cell infiltration, and cytokine production in the CNS of EAE mice.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Sterile saline or appropriate vehicle

  • Anesthesia

Procedure:

  • EAE Induction: Emulsify MOG35-55 peptide in CFA. Induce EAE by subcutaneous immunization with the MOG/CFA emulsion on day 0. Administer PTX intraperitoneally on day 0 and day 2.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • This compound Treatment: Based on previous in vivo studies with Rivanicline, a starting dose of 1-5 mg/kg administered intraperitoneally or subcutaneously once daily can be used.[1] Treatment can be initiated either prophylactically (from day 0) or therapeutically (at the onset of clinical signs). A vehicle control group should be included.

  • Tissue Collection: At the peak of the disease or a pre-determined endpoint, euthanize the mice and perfuse with saline. Collect the brain and spinal cord.

  • Histopathology: Process the CNS tissues for histological analysis (e.g., Hematoxylin and Eosin for inflammatory infiltrates, Luxol Fast Blue for demyelination).

  • Immunohistochemistry: Perform immunohistochemical staining to identify immune cell populations (e.g., CD4+ T cells, Mac-3+ macrophages/microglia) in the CNS.

  • Cytokine Analysis: Homogenize a portion of the CNS tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ) by ELISA or multiplex assay.

  • Flow Cytometry: Isolate mononuclear cells from the CNS and analyze immune cell populations and their activation status by flow cytometry.

dot

In_Vivo_Workflow cluster_workflow In Vivo EAE Experimental Workflow A 1. Induce EAE in Mice B 2. Daily Clinical Scoring A->B C 3. Administer this compound A->C D 4. Tissue Collection at Endpoint B->D C->D E 5. Analyze CNS Tissue D->E F Histopathology E->F G Immunohistochemistry E->G H Cytokine Analysis E->H

References

Application Note: Quantification of Rivanicline Oxalate in Human Plasma Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivanicline, a neuronal nicotinic receptor agonist, has been investigated for its potential in treating neurodegenerative diseases.[1][2][3] Accurate quantification of Rivanicline in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of Rivanicline oxalate in human plasma. The described protocol is based on established principles of bioanalytical method development and validation, providing a comprehensive guide for researchers and drug development professionals.

Principle

The method involves the extraction of Rivanicline and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). Chromatographic separation is achieved on a C18 reversed-phase column with a suitable mobile phase, followed by UV detection. The method is validated according to regulatory guidelines to ensure reliability, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Internal Standard (e.g., a structurally similar and stable compound)

  • HPLC-grade acetonitrile and methanol

  • Analytical grade reagents for buffer preparation (e.g., ammonium acetate, trifluoroacetic acid)

  • High-purity water

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

  • Extraction solvent (e.g., dichloromethane, methyl tertiary butyl ether)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following conditions are provided as a starting point and may require optimization.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 3 µm particle size
Mobile Phase Acetonitrile : 0.02 M Ammonium acetate buffer (pH 4.0, adjusted with trifluoroacetic acid) in a gradient or isocratic mode. A potential starting point is a 35:65 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Column Temperature 29°C
Detection Wavelength Determined by UV scan of Rivanicline; likely in the range of 230-240 nm. For analogous compounds, wavelengths around 235 nm or 237 nm have been used.[4][5]
Autosampler Temperature 10°C
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Rivanicline stock solution with a mixture of methanol and water to create calibration curve (CC) standards.

  • Spiked Plasma Samples: Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve and quality control samples. A typical calibration range might be 1-1000 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the IS working solution and vortex briefly.

  • Add 3 mL of extraction solvent (e.g., dichloromethane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

A similar LLE procedure has been successfully used for the extraction of other drugs from plasma.[6][7][8]

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no endogenous interferences at the retention times of Rivanicline and the IS.

  • Linearity and Range: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. A correlation coefficient (r²) of ≥ 0.99 is desirable.[9]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).[10][11]

  • Recovery: Evaluate the extraction efficiency of the LLE procedure by comparing the peak areas of extracted samples to those of unextracted standards.

  • Stability: Assess the stability of Rivanicline in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[12][13]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Regression Equation

| Rivanicline | 1 - 1000 | ≥ 0.999 | y = mx + c |

Table 2: Accuracy and Precision Data

QC Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Low QC < 15 85 - 115 < 15 85 - 115
Medium QC < 15 85 - 115 < 15 85 - 115

| High QC | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL) Mean Recovery (%) %RSD Matrix Effect (%) %RSD
Low QC > 80 < 15 85 - 115 < 15

| High QC | > 80 | < 15 | 85 - 115 | < 15 |

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (e.g., Dichloromethane) add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the quantification of Rivanicline in plasma.

G cluster_validation Method Validation Parameters method Developed HPLC Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy & Precision method->accuracy recovery Recovery method->recovery stability Stability method->stability

References

Protocol for long-term Rivanicline oxalate treatment in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline oxalate, also known as (E)-Metanicotine oxalate or RJR-2403 oxalate, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2] It has demonstrated pro-cognitive and neuroprotective effects in various preclinical models, suggesting its therapeutic potential for neurodegenerative and psychiatric disorders. This document provides a detailed protocol for the long-term administration of this compound in animal models, focusing on oral gavage as a clinically relevant route of administration. The protocols and data presented are compiled from available literature and are intended to serve as a comprehensive guide for designing and conducting chronic studies with this compound.

Data Presentation

The following tables summarize key quantitative data for this compound from preclinical studies, providing a basis for dose selection and experimental design in long-term treatment paradigms.

Table 1: In Vitro Receptor Binding and Functional Activity of Rivanicline

ParameterReceptor/AssayValueReference
Binding Affinity (Ki)Rat Brain Cortex nAChRs26 nM[1]
Functional Potency (EC50)Rat Thalamic Synaptosomes732 nM[1]
Functional Potency (EC50)α4β2 nAChR Subtype16 µM[1]

Table 2: In Vivo Dosage and Administration in Rodent Models (Acute and Short-Term Studies)

Animal ModelAdministration RouteDosage RangeObserved EffectsReference
Male Wistar RatsSubcutaneous (s.c.)0.06 - 6 µmol/kgReversal of scopolamine-induced amnesia[1]
Male Sprague-Dawley RatsOral (p.o.)0.3 - 1.0 mg/kgImproved working memory[3][4]
MiceIntraperitoneal (i.p.)2 mg/kgRestoration of learning ability[1][2]
MiceSubcutaneous (s.c.)75 - 125 µmol/kgDecreased body temperature and locomotor activity[1][2]

Experimental Protocols

Preparation of this compound Solution for Oral Administration

This protocol describes the preparation of a this compound solution suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for trituration)

  • Magnetic stirrer and stir bar

  • Appropriate-sized sterile container

Procedure:

  • Calculate the required amounts: Determine the total volume of the dosing solution needed and the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.

  • Prepare the vehicle: If using 0.5% CMC, gradually add the CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the suspension:

    • Gradually add the weighed this compound powder to the prepared vehicle while continuously stirring.

    • For improved suspension, the powder can be triturated with a small amount of the vehicle in a mortar and pestle to form a paste before being diluted with the remaining vehicle.

  • Ensure homogeneity: Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of the compound.

  • Storage and Handling:

    • Prepare the dosing solution fresh daily.

    • Keep the solution under constant gentle agitation (e.g., on a magnetic stirrer) during the dosing procedure to maintain homogeneity.

Long-Term Oral Administration via Gavage in Rodents

This protocol outlines the procedure for daily oral administration of this compound to rodents over a long-term study period (e.g., 4-8 weeks or longer).

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals daily for several days leading up to the first gavage to reduce stress.

  • Dose Calculation: Weigh each animal daily before dosing to accurately calculate the volume of the this compound suspension to be administered.

  • Restraint:

    • Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Rats: Firmly grasp the rat over the shoulders, ensuring the head is immobilized.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.

    • Caution: If any resistance is met, the needle may be in the trachea. Immediately and gently withdraw the needle and restart the procedure.

  • Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.

  • Post-Administration Monitoring:

    • Monitor the animal for a few minutes after gavage for any signs of distress, such as labored breathing or regurgitation.

    • Return the animal to its home cage.

    • Daily health checks should be performed throughout the study period.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol can be implemented at the end of the long-term treatment period.

Materials:

  • Circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint.

  • Submerged platform.

  • Visual cues placed around the room.

  • Video tracking system and software.

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Each day, each animal performs four trials.

    • For each trial, the animal is placed in the water at one of four starting positions.

    • The animal is allowed to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded by the tracking software.

  • Probe Trial (e.g., on day 6):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Mandatory Visualization

Signaling Pathway of this compound

Rivanicline_Signaling cluster_intracellular Intracellular Space Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Na_influx Na⁺ Influx nAChR->Na_influx Ca_influx Ca_influx nAChR->Ca_influx Ca_ Ca_ influx Ca²⁺ Influx Depolarization Membrane Depolarization Na_influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (ACh, DA, NE) Depolarization->Neurotransmitter_Release PI3K PI3K Akt Akt PI3K->Akt Activates CREB CREB Phosphorylation Akt->CREB Promotes Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Induces Gene_Expression->Neurotransmitter_Release Ca_influx->PI3K

Caption: this compound binds to and activates α4β2 nAChRs.

Experimental Workflow for Long-Term this compound Treatment

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Behavior Baseline Behavioral Testing (Optional) Animal_Acclimatization->Baseline_Behavior Daily_Dosing Daily Oral Gavage (Rivanicline or Vehicle) (4-8 weeks) Baseline_Behavior->Daily_Dosing Health_Monitoring Daily Health Monitoring Daily_Dosing->Health_Monitoring Behavioral_Testing Behavioral Assessments (e.g., Morris Water Maze) Daily_Dosing->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Blood) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical/Molecular Analysis Tissue_Collection->Biochemical_Analysis

References

Rivanicline Oxalate: A Selective Agonist for Nicotinic Acetylcholine Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Rivanicline, also known as RJR-2403, is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It demonstrates a notable preference for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and plays a crucial role in cognitive processes such as learning and memory.[1][4][5][6] Rivanicline's pharmacological profile makes it an invaluable tool for investigating the physiological and pathological roles of nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of Rivanicline oxalate in studying nAChR pharmacology.

Applications

  • Probing nAChR Subtype Function: Rivanicline's selectivity for the α4β2 subtype allows researchers to dissect the specific roles of this receptor in complex neuronal circuits.[1][4][5]

  • Cognitive Enhancement Studies: Rivanicline has been shown to improve cognitive function in preclinical models, making it a useful compound for studying the mechanisms of learning and memory.[1][2][3]

  • Neurodegenerative Disease Research: Given the involvement of nAChRs in neurodegenerative diseases, Rivanicline can be used to explore potential therapeutic strategies.[1][2][3]

  • Drug Discovery: As a well-characterized nAChR agonist, Rivanicline serves as a valuable reference compound in the development of novel nicotinic ligands.

Data Presentation

Rivanicline Pharmacological Data
ParameterReceptor Subtype/PreparationValueReference
Binding Affinity
KiRat Brain Cortex nAChRs26 nM[1][2][3]
Kiα4β2 nAChR26 nM[1][2][3]
Functional Activity
EC50Rat Brain Cortex nAChRs732 nM[1][2][3]
EC50α4β2 nAChR16 µM[1][2][3]
EC50α4β4 nAChR50 µM[1]
EC50α3β2 nAChR150 µM[1]
EC50α7 nAChR240 µM[1]
EC50α3β2α5 nAChR360 µM[1]
EC50PC-12 (ganglionic)> 1000 µM[1]

Mandatory Visualizations

signaling_pathway Rivanicline Rivanicline nAChR α4β2 nAChR Rivanicline->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Na_Ca_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine, ACh) Depolarization->NT_Release Ca_Signaling->NT_Release Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression radioligand_binding_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue/Cell Homogenization Centrifugation Centrifugation & Washing Tissue_Homogenization->Centrifugation Resuspension Resuspend in Assay Buffer Centrifugation->Resuspension Incubation Incubate Membranes with Radioligand & Rivanicline Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Determination Determine IC50 Scintillation->IC50_Determination Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff electrophysiology_workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline_Recording Record Baseline Current TEVC_Setup->Baseline_Recording Rivanicline_Application Apply Rivanicline Baseline_Recording->Rivanicline_Application Record_Response Record Current Response Rivanicline_Application->Record_Response Concentration_Response Generate Concentration-Response Curve Record_Response->Concentration_Response EC50_Calculation Calculate EC50 and Emax Concentration_Response->EC50_Calculation

References

Application Notes and Protocols for In Vivo Microdialysis with Rivanicline Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis studies with Rivanicline oxalate, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] This technique allows for the continuous sampling of the extracellular fluid (ECF) in specific brain regions of freely moving animals, enabling the determination of unbound Rivanicline concentrations at its site of action. The protocols outlined below are based on established principles of in vivo microdialysis and the known properties of Rivanicline.[3][4]

Principle of In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the concentration of endogenous and exogenous substances in the ECF of living tissues.[5] The method involves the stereotaxic implantation of a microdialysis probe into a specific brain region.[6][7] A physiological solution, known as the perfusate (e.g., artificial cerebrospinal fluid - aCSF), is continuously pumped through the probe at a slow flow rate.[8] Small molecules, like Rivanicline, present in the ECF diffuse across the semi-permeable membrane of the probe and are collected in the outgoing perfusate, now termed the dialysate.[8] The collected dialysate can then be analyzed to determine the concentration of Rivanicline.

Experimental Protocols

A detailed methodology for conducting in vivo microdialysis with this compound is provided below.

Animal Model and Surgical Preparation
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used for neuropharmacokinetic studies. All animal procedures should be approved by the institutional animal care and use committee.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).

    • Slowly lower a guide cannula to the desired coordinates.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Close the incision with sutures.

    • Allow the animal to recover for at least 24-48 hours post-surgery before the microdialysis experiment.

Microdialysis Probe and Perfusion
  • Probe Selection: Use a microdialysis probe with a molecular weight cutoff (MWCO) suitable for Rivanicline (molar mass of the free base is 162.23 g/mol ). A 10-20 kDa MWCO probe is appropriate. The length of the probe's membrane should be selected based on the size of the target brain region.

  • Perfusate: Use artificial cerebrospinal fluid (aCSF) as the perfusate. A typical aCSF composition is provided in the table below. The aCSF should be filtered and degassed before use.

  • Flow Rate: The perfusion flow rate is typically set between 0.5 and 2.0 µL/min. A slower flow rate generally results in higher recovery of the analyte.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake and freely moving animal.

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes before collecting baseline samples.

This compound Administration and Sample Collection
  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or aCSF). The dose will depend on the specific research question.

  • Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into sealed vials using a refrigerated fraction collector to prevent degradation.

  • Sample Storage: Store the collected samples at -80°C until analysis.

Analytical Method for Rivanicline Quantification
  • Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of Rivanicline in microdialysate samples.

  • Sample Preparation: Due to the low concentration of analytes in dialysates, minimal sample preparation is typically required. Direct injection of the dialysate into the LC-MS/MS system is often possible.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ) in aCSF.

Data Presentation

Quantitative data from the in vivo microdialysis experiment should be summarized in tables for clarity and ease of comparison.

Table 1: Experimental Parameters for In Vivo Microdialysis of this compound

ParameterValue
Animal Model Male Wistar Rat (250-300g)
Target Brain Region e.g., Prefrontal Cortex
Microdialysis Probe
Membrane Length2-4 mm
MWCO10-20 kDa
Perfusate aCSF
Flow Rate 1.0 µL/min
This compound Dose To be determined by study
Route of Administration Subcutaneous
Sampling Interval 20 minutes
Analytical Method LC-MS/MS

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85
NaH₂PO₄0.5
NaHCO₃2.5
Glucose5.0

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Animal Model Selection (e.g., Wistar Rat) surgery Stereotaxic Surgery & Guide Cannula Implantation animal_model->surgery recovery Post-Surgical Recovery (24-48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (60-90 mins) probe_insertion->equilibration drug_admin This compound Administration equilibration->drug_admin sample_collection Dialysate Sample Collection (e.g., every 20 mins) drug_admin->sample_collection sample_storage Sample Storage (-80°C) sample_collection->sample_storage lcms LC-MS/MS Analysis sample_storage->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis

Caption: Experimental workflow for in vivo microdialysis with this compound.

This compound Signaling Pathway

Rivanicline is a partial agonist at the α4β2 nicotinic acetylcholine receptors.[1] Activation of these receptors can lead to downstream signaling events. While the complete intracellular cascade initiated by Rivanicline is not fully elucidated, a plausible pathway based on known nAChR signaling is presented below.[9]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling rivanicline This compound nAChR α4β2 nAChR rivanicline->nAChR binds & activates ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca2+ Dependent Signaling Cascades ion_influx->ca_signaling nt_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) depolarization->nt_release ca_signaling->nt_release

Caption: Simplified signaling pathway of this compound via α4β2 nAChR.

References

Application Note: High-Throughput Cellular Assays for Determining Rivanicline Oxalate Efficacy at the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rivanicline oxalate is a neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3][4] While it shows high selectivity for the α4β2 nAChR subtype, it also demonstrates activity at the α7 nAChR.[1][5] The α7 nAChR is a ligand-gated ion channel highly expressed in the central nervous system and is implicated in cognitive processes such as memory and attention.[6][7] Activation of the α7 nAChR leads to a rapid influx of cations, most notably Ca2+, which triggers a cascade of downstream signaling events.[8] This makes the α7 nAChR a significant therapeutic target for neurological and psychiatric disorders. This application note provides detailed protocols for two robust, cell-based functional assays to measure the efficacy of this compound as an agonist of the α7 nAChR: a Calcium Imaging Assay using Fluo-4 AM and a Membrane Potential Assay. These assays are suitable for high-throughput screening and detailed pharmacological characterization of this compound and other α7 nAChR modulators.

Principle of the Assays

The cell-based assays described herein provide a quantitative measure of the functional activity of the α7 nAChR upon stimulation with this compound.

  • Calcium Imaging Assay: This assay directly measures the increase in intracellular calcium concentration ([Ca2+]i) following the activation of the α7 nAChR, which is a calcium-permeable ion channel. The cell-permeant fluorescent indicator Fluo-4 AM is loaded into the cells, where it is cleaved by intracellular esterases to its active, calcium-sensitive form. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence is monitored using a fluorescence microscope or a microplate reader.

  • Membrane Potential Assay: Activation of the ligand-gated ion channel α7 nAChR results in an influx of cations, leading to depolarization of the cell membrane. This change in membrane potential can be detected using voltage-sensitive fluorescent dyes. The FLIPR® Membrane Potential Assay Kits provide a homogeneous, fluorescence-based method to monitor these changes in real-time.[9][10][11][12] An increase in fluorescence intensity corresponds to membrane depolarization.[9]

Recommended Cell Lines

The choice of cell line is critical for a successful assay. The following cell lines are recommended:

  • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses α7 nAChRs.[6][7][13][14][15]

  • PC-12: A rat pheochromocytoma cell line that also endogenously expresses functional α7 nAChRs.[16][17][18][19][20]

  • HEK293 cells stably expressing human α7 nAChR: A human embryonic kidney cell line that does not endogenously express nAChRs, providing a clean background for heterologous expression. Co-expression with the chaperone protein RIC-3 may be necessary for robust functional expression.[21][22][23][24]

I. Calcium Imaging Assay Protocol

This protocol is optimized for a 96-well microplate format.

A. Materials and Reagents

  • SH-SY5Y, PC-12, or HEK293-α7 nAChR cells

  • This compound

  • Fluo-4 AM, cell permeant

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Dimethyl sulfoxide (DMSO)

  • Poly-D-lysine coated 96-well black-wall, clear-bottom microplates

B. Experimental Protocol

  • Cell Plating:

    • Seed cells into a poly-D-lysine coated 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

    • Fluo-4 AM Stock Solution: Reconstitute Fluo-4 AM in DMSO to a concentration of 1 mM.

    • Dye Loading Solution: Prepare the loading solution by diluting Fluo-4 AM to a final concentration of 3-5 µM and Pluronic® F-127 to 0.02% in HBSS with 20 mM HEPES.

  • Dye Loading:

    • Aspirate the growth medium from the cell plate.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Following incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Measurement of Calcium Flux:

    • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentration. A suggested concentration range to test would be from 1 µM to 1 mM to encompass the reported EC50 of 240 µM.[1]

    • Place the cell plate into a fluorescence microplate reader or an automated liquid handling platform integrated with a reader.

    • Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the 2X this compound dilutions to the corresponding wells.

    • Continue to record the fluorescence intensity for an additional 2-5 minutes.

C. Data Analysis and Presentation

The increase in fluorescence upon agonist addition reflects the intracellular calcium concentration. The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0), or as the peak fluorescence intensity. Dose-response curves are generated by plotting the fluorescence response against the logarithm of the this compound concentration. The EC50 value, which is the concentration of agonist that produces 50% of the maximal response, can be calculated using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Table 1: Representative Data for this compound Efficacy in a Calcium Imaging Assay

This compound (µM)Mean Fluorescence Response (ΔF/F0)Standard Deviation
10.150.02
100.450.05
501.200.11
1001.850.15
2502.500.21
5002.600.23
10002.650.25

II. Membrane Potential Assay Protocol

This protocol is adapted for use with the FLIPR® system and is suitable for a 384-well format.

A. Materials and Reagents

  • SH-SY5Y, PC-12, or HEK293-α7 nAChR cells

  • This compound

  • FLIPR® Membrane Potential Assay Kit (Blue or Red)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Poly-D-lysine coated 384-well black-wall, clear-bottom microplates

B. Experimental Protocol

  • Cell Plating:

    • Seed cells into a poly-D-lysine coated 384-well plate at a density of 12,500 to 20,000 cells per well in a volume of 25 µL.[10]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

    • Loading Buffer: Prepare the FLIPR® Membrane Potential Assay dye loading buffer according to the manufacturer's instructions, typically by dissolving the dye in the provided assay buffer.

  • Dye Loading:

    • Add an equal volume (25 µL) of the prepared loading buffer to each well containing the cells and media.[9]

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement of Membrane Potential Changes:

    • Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • Configure the instrument for a membrane potential assay, with excitation and emission wavelengths appropriate for the dye (e.g., Ex: 510-545 nm, Em: 565-625 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Initiate the automated addition of the this compound solutions from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the full response profile.

C. Data Analysis and Presentation

The change in fluorescence intensity is proportional to the change in membrane potential. Data is typically expressed as the maximum fluorescence change from baseline. Similar to the calcium imaging assay, dose-response curves are constructed by plotting the change in fluorescence against the log of the agonist concentration, and the EC50 value is determined through non-linear regression analysis.

Table 2: Representative Data for this compound Efficacy in a Membrane Potential Assay

This compound (µM)Mean Fluorescence Change (RFU)Standard Deviation
150045
101500120
504000350
1006200510
2508500680
5008800710
10008900720

Mandatory Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Rivanicline Rivanicline a7_nAChR α7 nAChR Rivanicline->a7_nAChR Binds to Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Activates Downstream_Signaling Downstream Signaling (e.g., JAK2-STAT3, PI3K/Akt) Ca_influx->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream_Signaling->Cellular_Response Leads to G cluster_prep Assay Preparation cluster_measurement Measurement Seed_Cells 1. Seed cells in a 96/384-well plate Incubate_Overnight 2. Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Reagents 3. Prepare dye loading solution and Rivanicline dilutions Incubate_Overnight->Prepare_Reagents Load_Dye 4. Load cells with Fluo-4 AM or Membrane Potential Dye Prepare_Reagents->Load_Dye Incubate_Dye 5. Incubate for 30-60 min at 37°C Load_Dye->Incubate_Dye Wash_Cells 6. Wash cells to remove excess dye Incubate_Dye->Wash_Cells Baseline_Reading 7. Record baseline fluorescence Wash_Cells->Baseline_Reading Add_Compound 8. Add Rivanicline oxalate dilutions Baseline_Reading->Add_Compound Record_Response 9. Record fluorescence change over time Add_Compound->Record_Response G cluster_data_processing Data Processing cluster_analysis Data Analysis Raw_Data Raw Fluorescence Data (Time vs. Intensity) Calculate_Response Calculate Response (e.g., ΔF/F0 or Max-Min) Raw_Data->Calculate_Response Plot_Data Plot Response vs. log[Rivanicline] Calculate_Response->Plot_Data Curve_Fit Non-linear Regression (Four-parameter logistic fit) Plot_Data->Curve_Fit Determine_EC50 Determine EC50 and Emax values Curve_Fit->Determine_EC50

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Rivanicline Oxalate Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the in vivo bioavailability of Rivanicline oxalate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern for in vivo studies?

This compound, also known as (E)-Metanicotine oxalate or RJR-2403 oxalate, is a selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[1][2] For in vivo studies, particularly those investigating oral administration, achieving adequate bioavailability is crucial to ensure that a sufficient concentration of the drug reaches the systemic circulation to elicit a therapeutic or pharmacological effect. Low bioavailability can lead to variable and unreliable experimental results.

Q2: What are the potential barriers to the oral bioavailability of this compound?

While this compound is reported to be soluble in water (up to 100 mM), other factors can limit its oral bioavailability.[3] These potential barriers include:

  • Low Permeability: The drug may not efficiently pass through the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[1][4][5] This is a common issue for many orally administered drugs.

  • Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q3: How can I get started with a simple oral formulation for my in vivo study?

For initial studies, a liquid formulation can be a practical starting point. A formulation similar to one described for Rivanicline hemioxalate can be adapted. This involves dissolving the compound in a vehicle that enhances solubility and stability. An example of such a vehicle is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

It is crucial to ensure the final solution is clear and free of precipitation. Gentle heating and/or sonication can aid dissolution.[5]

Troubleshooting Guides

Issue: Low or Variable Plasma Concentrations of Rivanicline After Oral Administration

If you are observing lower than expected or highly variable plasma concentrations of Rivanicline in your in vivo studies, consider the following troubleshooting strategies.

Table 1: Strategies to Enhance Oral Bioavailability of this compound

Formulation StrategyKey Components & RationalePotential ImprovementConsiderations
Permeability Enhancement Excipients: Use of permeation enhancers such as medium-chain fatty acids (e.g., sodium caprate), bile salts, or non-ionic surfactants (e.g., Tween 80, Cremophor EL). These agents can transiently open tight junctions between intestinal cells or fluidize the cell membrane.[3]Increased intestinal absorption for compounds with low permeability.Potential for gastrointestinal irritation at higher concentrations. The effect can be transient.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and cosolvents (e.g., Transcutol) that forms a fine emulsion in the gut. This can enhance absorption via the lymphatic pathway, potentially bypassing the liver.Can improve both solubility and permeability, and may reduce first-pass metabolism.Formulation development can be complex. Physical and chemical stability of the formulation needs to be assessed.
Nanoparticle Formulations Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution and improve absorption.Enhanced dissolution rate and potentially increased bioavailability.Requires specialized equipment for production (e.g., high-pressure homogenization, wet milling). Stability of the nanosuspension needs to be ensured.
Bypassing First-Pass Metabolism Alternative Routes: Consider sublingual or buccal administration where the drug is absorbed through the oral mucosa directly into the systemic circulation, avoiding the portal vein and the liver.[4]Significantly reduces the impact of first-pass metabolism.The dose that can be administered is often limited. The drug must have suitable properties for absorption through the oral mucosa.
Prodrug Approach Chemical Modification: Synthesizing a prodrug of Rivanicline that is more lipophilic and can be converted to the active drug in vivo. This can improve permeability and may alter the metabolic profile.Can enhance absorption and potentially bypass specific metabolic pathways.Requires chemical synthesis and characterization. The conversion rate to the active drug needs to be optimal.

Experimental Protocols

Protocol 1: Preparation of a Simple Oral Gavage Solution

This protocol provides a starting point for preparing a liquid formulation of this compound for oral administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • Add the vehicle to the this compound powder.

  • Vortex the mixture thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates before administration.

  • Administer the solution to the animals via oral gavage at the desired dose volume.

Protocol 2: In Vivo Bioavailability Study Design

This protocol outlines a basic single-dose pharmacokinetic study in rodents to assess the oral bioavailability of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent strain), 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (with free access to water) before drug administration.

Study Groups:

  • Intravenous (IV) Group (Reference): this compound dissolved in sterile saline at a dose of 1 mg/kg.

  • Oral Gavage (PO) Group (Test Formulation): this compound in the desired formulation at a dose of 10 mg/kg.

Procedure:

  • Administer the drug to each animal according to its assigned group and dose.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Process the blood samples to obtain plasma (e.g., by centrifugation of blood collected in heparinized tubes).

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of Rivanicline using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both IV and PO groups.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Potential Barriers to Oral Bioavailability of this compound Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution 1. Drug Release Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen 2. Solubilization Intestinal Epithelium Intestinal Epithelium Intestinal Lumen->Intestinal Epithelium 3. Permeation Portal Vein Portal Vein Intestinal Epithelium->Portal Vein 4. Absorption Liver Liver Portal Vein->Liver 5. First-Pass Systemic Circulation Systemic Circulation Liver->Systemic Circulation 6. Bioavailable Drug Metabolites Metabolites Liver->Metabolites

Caption: Workflow of oral drug absorption and first-pass metabolism.

Troubleshooting Workflow for Low Bioavailability Start Low in vivo Bioavailability of this compound Solubility Is Solubility a Limiting Factor? Start->Solubility Permeability Is Permeability a Limiting Factor? Solubility->Permeability No Sol_Strategies Strategies: - Nanosuspension - Solid Dispersion Solubility->Sol_Strategies Yes Metabolism Is First-Pass Metabolism a Limiting Factor? Permeability->Metabolism No Perm_Strategies Strategies: - Permeability Enhancers - Lipid-Based Formulations Permeability->Perm_Strategies Yes Met_Strategies Strategies: - Prodrug Approach - Alternative Routes (e.g., Sublingual) Metabolism->Met_Strategies Yes End Optimized Formulation Metabolism->End No Sol_Strategies->End Perm_Strategies->End Met_Strategies->End

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Experimental Workflow for In Vivo Bioavailability Study cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Formulation Prepare Test (PO) and Reference (IV) Formulations Dosing Administer Formulations (IV and PO Groups) Formulation->Dosing Animal_Prep Animal Acclimatization and Fasting Animal_Prep->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Processing Process Blood to Obtain Plasma Sampling->Plasma_Processing Bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax) Bioanalysis->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Step-by-step workflow for an in vivo bioavailability assessment.

References

Optimizing Rivanicline oxalate concentration to avoid cytotoxicity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Rivanicline oxalate to minimize or avoid cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3][4][5] It is highly selective for the α4β2 nAChR subtype.[1][3][4][5] Its primary mechanism of action is to stimulate these receptors, which can influence neurotransmitter release and neuronal excitability. It has been investigated for its potential therapeutic benefits in neurodegenerative diseases like Alzheimer's disease and for its anti-inflammatory effects.[1][2]

Q2: Is there a known cytotoxic concentration of this compound?

Currently, there is a lack of publicly available studies that have specifically determined the cytotoxic concentrations (e.g., IC50) of this compound across various cell lines. Cytotoxicity is highly dependent on the specific cell type, experimental duration, and assay used. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific experimental model empirically.

Q3: What are the potential sources of cytotoxicity from this compound?

While Rivanicline itself may have inherent cytotoxic effects at high concentrations, the oxalate salt form introduces another potential source of toxicity. Oxalate can be cytotoxic, and studies have shown that it can induce cell damage, particularly in renal cells.[6][7] The formation of calcium oxalate crystals can lead to membrane damage and cell death.[7]

Q4: What initial concentration range should I test for this compound in my experiments?

As a starting point, it is advisable to perform a dose-response experiment. A broad range of concentrations is recommended for initial screening. Based on typical in vitro studies with novel compounds, a range from nanomolar (nM) to high micromolar (µM) is often a reasonable starting point. For example, you could begin with a serial dilution from 100 µM down to 1 nM.

Q5: How can I assess the cytotoxicity of this compound in my cell culture experiments?

Several standard cytotoxicity assays can be employed to measure the effect of this compound on cell viability and health.[8][9][10][11][12] Commonly used assays include:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[10][12]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9][12]

  • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.[9]

  • Flow Cytometry-based Assays: Can provide detailed information on apoptosis and necrosis.[9][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations of this compound. The chosen cell line may be particularly sensitive to the compound.- Perform a time-course experiment to see if cytotoxicity is time-dependent.- Switch to a more robust cell line if possible.- Ensure proper dissolution of this compound; precipitates can cause localized high concentrations.
Inconsistent results between cytotoxicity assays. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).- Use a multi-parametric approach by combining two or more different types of cytotoxicity assays.- Carefully consider the mechanism of cell death that might be induced.
Precipitate formation in the cell culture medium upon addition of this compound. This compound may have limited solubility in your culture medium, or it could be forming insoluble calcium oxalate crystals.- Prepare fresh stock solutions and dilute them appropriately.- Visually inspect the medium for any signs of precipitation before and after adding to the cells.- Consider using a different salt form of Rivanicline if available and appropriate for your experiment.
No observed cytotoxicity even at high concentrations. The chosen cell line may be resistant to this compound, or the incubation time may be too short.- Extend the duration of the experiment.- Increase the maximum concentration tested.- Confirm the activity of the compound through a functional assay if possible.

Data Presentation

Table 1: Example Data Layout for a Dose-Response Cytotoxicity Study

This table illustrates how to organize data from a cytotoxicity experiment to determine the IC50 value of this compound.

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
0.0198 ± 4.52 ± 1.1
0.195 ± 5.15 ± 2.3
188 ± 6.212 ± 3.4
1065 ± 7.835 ± 5.6
5045 ± 8.155 ± 6.9
10020 ± 4.980 ± 7.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol quantifies cytotoxicity by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol (usually 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_drug Prepare this compound Stock and Dilutions treat_cells Treat Cells with this compound Concentrations prep_drug->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calc_viability Calculate % Cell Viability measure_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity.

Signaling_Pathway Potential Signaling Pathway for Oxalate-Induced Cytotoxicity cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_response Cellular Response oxalate High Oxalate Concentration ca_oxalate Calcium Oxalate Crystal Formation oxalate->ca_oxalate membrane_damage Plasma Membrane Damage ca_oxalate->membrane_damage ros Reactive Oxygen Species (ROS) Production ca_oxalate->ros necrosis Necrosis membrane_damage->necrosis apoptosis Apoptosis ros->apoptosis inflammation Inflammation ros->inflammation

Caption: Potential pathway of oxalate-induced cytotoxicity.

Troubleshooting_Tree Troubleshooting High Cytotoxicity cluster_yes_precipitate cluster_no_precipitate start High Cytotoxicity Observed check_precipitate Is there precipitate in the media? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No prepare_fresh Prepare fresh stock solution yes_precipitate->prepare_fresh filter_solution Filter-sterilize the solution prepare_fresh->filter_solution check_time Is it a time-dependent effect? no_precipitate->check_time yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No reduce_incubation Reduce incubation time yes_time->reduce_incubation lower_concentration Lower the concentration range no_time->lower_concentration

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Reducing variability in behavioral assays with Rivanicline oxalate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Rivanicline oxalate in behavioral assays. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a partial agonist of neural nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its nootropic effects are believed to be mediated through the stimulation of noradrenaline release.[1] By acting as a partial agonist, it can modulate cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory.

Q2: What are the common behavioral assays in which this compound is used?

This compound has been effectively used in a variety of behavioral assays to assess its impact on learning, memory, and cognitive function. These include the passive avoidance test, the radial arm maze, and eyeblink conditioning.[2][3]

Q3: What are the known side effects of this compound that could impact behavioral assay results?

At higher doses (75-125 µmol/kg, s.c.), this compound can induce a decrease in body temperature, respiratory rate, and locomotor activity.[2][3] These physiological changes can confound the interpretation of behavioral data, making it crucial to establish a dose-response curve and select a dose that maximizes cognitive enhancement while minimizing peripheral effects.

Q4: How should this compound be prepared and stored to ensure stability and consistency?

This compound is a solid that can be dissolved in various solvents. For in vivo studies, it is often dissolved in a vehicle such as saline, sometimes with the aid of a small percentage of a solubilizing agent like DMSO, followed by further dilution.[2] It is recommended to prepare fresh solutions for each experiment. For longer-term storage, the solid compound should be stored at 4°C, while stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[2][4] Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guides

This section addresses common issues encountered during behavioral assays with this compound.

Issue 1: High Variability in Baseline Performance of Animals
  • Question: My animals show significant variability in their baseline performance even before this compound administration. What could be the cause and how can I reduce this?

  • Answer: High baseline variability can stem from several factors:

    • Inadequate Acclimation: Animals require sufficient time to acclimate to the housing and testing environment. A minimum of one week of acclimation with daily handling is recommended.[5]

    • Environmental Stressors: Noise, inconsistent lighting, and odors can significantly impact animal behavior. Ensure a controlled and consistent testing environment.

    • Inter-animal Differences: Natural variations in anxiety levels and exploratory behavior exist.[5] Handling the animals for several days prior to testing can help reduce stress-induced variability.

Issue 2: Inconsistent or Unreliable Drug Effects
  • Question: I am observing inconsistent effects of this compound across different experiments or even within the same cohort. What are the potential reasons?

  • Answer: Inconsistent drug effects can be due to:

    • Improper Drug Preparation: Ensure this compound is fully dissolved and the solution is homogenous. If precipitation occurs, gentle warming or sonication may be used.[2] Prepare fresh solutions for each experiment to avoid degradation.

    • Incorrect Dosing: Carefully calculate the dose based on the animal's body weight. Dose-response curves are essential to identify the optimal therapeutic window. Remember that higher doses can lead to side effects that may mask the cognitive-enhancing effects.[2][3]

    • Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing can significantly influence drug efficacy. These parameters should be kept consistent across all experiments.

Issue 3: Animals Exhibit Sedation or Hyperactivity
  • Question: Some of my animals appear sedated or hyperactive after this compound administration, which is interfering with the behavioral task. How can I address this?

  • Answer: This is likely a dose-related side effect.

    • Dose Adjustment: You are likely operating at the higher end of the dose-response curve. Reduce the dose to a level that minimizes these motor effects while still providing cognitive enhancement.

    • Control Groups: Always include a vehicle-treated control group to differentiate drug-induced effects from other experimental variables. Additionally, consider a positive control (e.g., nicotine) to benchmark the effects of this compound.

Quantitative Data Summary

ParameterValueSpeciesAssayReference
Binding Affinity (Ki) 26 nMRatα4β2 nAChR[2][3]
EC50 16 µMRatα4β2 nAChR[2][3]
Effective Dose (Passive Avoidance) 0.6 µmol/kg, s.c.RatScopolamine-induced amnesia[2][3]
Effective Dose (Radial Arm Maze) 0 - 1.2 µmol/kg, s.c.RatIbotenic acid lesions[2][3]
Effective Dose (Eyeblink Conditioning) 2 mg/kg, i.p.MouseMK-801 induced impairment[2][3]
Doses Causing Side Effects 75-125 µmol/kg, s.c.MousePhysiological battery[2][3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Rivanicline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Second_Messenger Second Messenger Activation (e.g., PKC) Ca_Influx->Second_Messenger Gene_Expression Altered Gene Expression Second_Messenger->Gene_Expression Neurotransmitter_Release Increased Neurotransmitter Release (e.g., ACh, DA) Second_Messenger->Neurotransmitter_Release Cognitive_Function Enhanced Cognitive Function Gene_Expression->Cognitive_Function Neurotransmitter_Release->Cognitive_Function

Caption: this compound binds to and activates α4β2 nAChRs, leading to enhanced neurotransmission and cognitive function.

Experimental Workflow: Passive Avoidance Test

Passive_Avoidance_Workflow cluster_pre Pre-Experiment cluster_day1 Day 1: Training cluster_day2 Day 2: Testing Acclimation Animal Acclimation (1 week, daily handling) Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Habituation Habituation to Light Compartment (60s) Drug_Admin->Habituation Entry Animal Enters Dark Compartment Habituation->Entry Shock Mild Foot Shock (e.g., 0.5 mA, 2s) Entry->Shock Placement Place Animal in Light Compartment Shock->Placement 24h Measure_Latency Measure Latency to Enter Dark Compartment Placement->Measure_Latency Data_Analysis Data Analysis Measure_Latency->Data_Analysis

Caption: A typical two-day workflow for the passive avoidance test to assess learning and memory.

Troubleshooting Logic: Behavioral Assays

Caption: A logical flow for troubleshooting common issues in behavioral assays with this compound.

Experimental Protocols

Passive Avoidance Test
  • Objective: To assess the effect of this compound on fear-motivated learning and memory.

  • Materials:

    • Passive avoidance apparatus (two-compartment box with a light and dark chamber, electrified grid floor in the dark chamber).

    • This compound.

    • Vehicle (e.g., sterile saline).

    • Animal subjects (e.g., male Wistar rats, 200-250g).

  • Procedure:

    • Acclimation: House animals in groups and handle them daily for at least one week prior to the experiment.

    • Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. Prepare fresh on the day of the experiment.

    • Training (Day 1):

      • Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle 30 minutes before training.

      • Place the animal in the light compartment and allow 60 seconds for habituation.

      • Open the guillotine door and record the latency for the animal to enter the dark compartment.

      • Once the animal has fully entered the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

      • Return the animal to its home cage.

    • Testing (Day 2):

      • 24 hours after training, place the animal back in the light compartment.

      • Open the guillotine door and measure the step-through latency (time taken to enter the dark compartment), up to a maximum of 300 seconds.

  • Troubleshooting:

    • High variability in latencies: Ensure consistent handling and a quiet, dimly lit testing room.

    • No difference between groups: Verify drug concentration and administration timing. The shock intensity may need to be adjusted.

Radial Arm Maze Test
  • Objective: To evaluate the effect of this compound on spatial working and reference memory.

  • Materials:

    • 8-arm radial maze.

    • Food rewards (if using a food-rewarded paradigm).

    • This compound.

    • Vehicle.

    • Animal subjects (e.g., male Wistar rats, food-deprived to 85% of their free-feeding weight if applicable).

  • Procedure:

    • Habituation: Allow animals to explore the maze for several days, with food rewards placed in all arms.

    • Drug Preparation: Prepare this compound solution as described above.

    • Testing:

      • Administer this compound (e.g., 0.1-1.0 µmol/kg, s.c.) or vehicle 30 minutes before the test session.

      • Bait a subset of arms (e.g., 4 out of 8) with a food reward. The baited arms should remain consistent for each animal across days (reference memory).

      • Place the animal in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed (e.g., 10 minutes).

      • Record the number of working memory errors (re-entry into a previously visited baited arm) and reference memory errors (entry into an unbaited arm).

  • Troubleshooting:

    • Animals are not motivated: Ensure appropriate food deprivation levels.

    • High number of errors in all groups: The task may be too difficult. Simplify by reducing the number of arms or increasing the number of baited arms.

Eyeblink Conditioning
  • Objective: To assess the effect of this compound on associative learning.

  • Materials:

    • Eyeblink conditioning apparatus (provides a conditioned stimulus, CS, e.g., a tone, and an unconditioned stimulus, US, e.g., a mild air puff to the eye).

    • This compound.

    • Vehicle.

    • Animal subjects (e.g., male C57BL/6 mice).

  • Procedure:

    • Habituation: Acclimate the animals to the restraining apparatus for several days.

    • Drug Preparation: Prepare this compound solution.

    • Conditioning:

      • Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session.

      • Present a series of paired CS-US trials (e.g., a 250 ms tone followed by a 100 ms air puff).

      • Record the presence or absence of a conditioned response (CR), which is an eyeblink that occurs after the CS onset but before the US onset.

      • The percentage of trials with a CR is the primary measure of learning.

  • Troubleshooting:

    • Low rate of conditioning: Ensure the CS and US are salient and the inter-stimulus interval is optimal.

    • High level of non-specific blinking: This could be due to stress. Ensure proper habituation to the apparatus.

References

Rivanicline Oxalate Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the stability of Rivanicline oxalate in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several stability-related issues when working with this compound solutions. This guide provides systematic approaches to identify and resolve these common problems.

Observed Issue Potential Cause Recommended Action
Precipitation in Aqueous Solution - Exceeded solubility limit- pH of the solution is unfavorable- Low temperature storage of a concentrated solution- Ensure the concentration is within the known solubility limits (this compound is soluble up to 100 mM in sterile water).[1]- Adjust the pH of the solution; solubility can be pH-dependent.- Gently warm the solution and/or sonicate to redissolve the precipitate.[2]- For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Loss of Potency or Inconsistent Results - Chemical degradation of this compound- Adsorption to container surfaces- Prepare fresh solutions before each experiment. It is not recommended to store solutions for long periods.[1]- Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2]- Use low-adsorption labware (e.g., polypropylene or silanized glass).- Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Appearance of New Peaks in HPLC Analysis - Degradation of this compound- The presence of new peaks suggests the formation of degradation products.- Conduct a forced degradation study to identify potential degradation pathways (see Experimental Protocols section).- Ensure the analytical method is a stability-indicating method capable of resolving the parent compound from its degradants.
Color Change in Solution - Oxidation or photodegradation- Protect solutions from light by using amber vials or wrapping containers in foil.- Degas solvents to remove dissolved oxygen.- Consider the use of antioxidants if compatible with the experimental design.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solid and stock solutions?

  • Solid Form: Store the solid compound at 4°C in a sealed container, away from moisture.[1]

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for no longer than 6 months, or at -20°C for up to 1 month.[2] Always use sealed, moisture-proof containers. For routine experiments, it is best to prepare fresh solutions.[1]

2. What solvents are suitable for dissolving this compound?

This compound is soluble in sterile water up to 100 mM.[1] For in vivo studies, solvents such as DMSO, PEG300, Tween-80, and saline can be used to prepare appropriate formulations.[2]

3. How can I be sure my this compound solution is stable throughout my experiment?

The best practice is to prepare the solution immediately before use. If an experiment runs for an extended period, it is advisable to conduct a preliminary stability study that mimics the experimental conditions (temperature, pH, light exposure, and duration). Analyze samples at the beginning and end of the experiment using a stability-indicating method, such as HPLC, to check for any degradation.

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, its chemical structure, which includes an enamine-like moiety, suggests a potential susceptibility to hydrolysis, particularly under acidic conditions. Enamines can hydrolyze to form a ketone or aldehyde and a secondary amine.[3][4] Other potential degradation pathways could include oxidation or photodegradation.

5. How do I develop a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[6] To develop such a method, you would perform forced degradation studies (see Experimental Protocols) to generate the degradation products. Then, you would optimize the HPLC conditions (e.g., column, mobile phase, gradient) to achieve clear separation between the this compound peak and the peaks of all degradation products.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution
  • Weighing: Accurately weigh the desired amount of this compound solid (MW: 252.27 g/mol )[9][10] in a clean, calibrated weighing vessel.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the desired solvent (e.g., sterile water) and swirl to dissolve. Sonication may be used to aid dissolution.

  • Volume Adjustment: Once fully dissolved, add the solvent to the final volume mark on the flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Filtration (Optional): If needed for the application, filter the solution through a 0.22 µm syringe filter compatible with the solvent.

  • Storage: Use the solution immediately or store in appropriate conditions as described in the FAQs.

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This protocol is designed to intentionally degrade this compound to generate its potential degradation products. These samples are then used to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period. Dilute to the target concentration.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period. Cool and dilute to the target concentration.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a specified period. A control sample should be wrapped in foil and kept alongside. Dilute to the target concentration.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by HPLC to observe for the appearance of new peaks and the reduction in the area of the parent this compound peak.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical hydrolytic degradation pathway for Rivanicline, based on the known reactivity of enamine-like structures.

G rivanicline Rivanicline ((E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine) intermediate Iminium Ion Intermediate rivanicline->intermediate Protonation (Acidic Conditions) hydrolysis_product1 4-(Pyridin-3-yl)but-3-en-1-al intermediate->hydrolysis_product1 Hydrolysis hydrolysis_product2 Methylamine intermediate->hydrolysis_product2 Hydrolysis

Caption: Hypothetical hydrolysis of Rivanicline.

Experimental Workflow for a Stability Study

This workflow outlines the key steps in performing a stability study of a this compound solution.

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare this compound Solution aliquot Aliquot into Vials for Different Conditions prep->aliquot storage_rt Room Temp (Light/Dark) storage_fridge 4°C storage_freezer -20°C sampling Sample at Time Points (T=0, T=24h, T=7d, etc.) storage_rt->sampling storage_fridge->sampling storage_freezer->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Rivanicline & Degradants hplc->data eval Evaluate Data & Determine Stability data->eval

Caption: General workflow for a stability study.

References

Rivanicline Oxalate Technical Support Center: Minimizing Off-Target Effects in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Rivanicline oxalate in neuronal cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of this compound in neuronal cultures.

Problem Potential Cause Recommended Solution
Unexpected Neuronal Hyperexcitability or Cytotoxicity High Concentration of this compound: Exceeding the optimal concentration range can lead to activation of lower-affinity off-target nAChR subtypes (e.g., α7, α3β4) or other unforeseen interactions, potentially causing excitotoxicity.1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target (α4β2-mediated) effect. Start with concentrations in the low nanomolar range and titrate up. 2. Viability Assays: Routinely perform cell viability assays (e.g., MTT, LDH) to monitor for cytotoxicity at different concentrations.
Inconsistent or Non-Reproducible Results Compound Stability and Preparation: this compound solution may not be properly prepared or stored, leading to degradation or inaccurate concentrations.1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and store at -20°C or -80°C for short-term and long-term storage, respectively, and avoid repeated freeze-thaw cycles. 2. Proper Solubilization: Ensure complete dissolution of the compound. For in vitro experiments, sterile-filtered DMSO is a common solvent. Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to neurons.
Observed Effects are Not Blocked by a Selective α4β2 Antagonist Off-Target Receptor Activation: The observed cellular response may be mediated by nAChR subtypes other than α4β2, such as α7 or α3β4, especially at higher Rivanicline concentrations.1. Use of Selective Antagonists: Co-incubate with selective antagonists for other nAChR subtypes to identify the source of the off-target effect. For example, use Methyllycaconitine (MLA) for α7 nAChRs or a selective α3β4 antagonist. 2. Receptor Expression Profiling: Characterize the nAChR subtype expression profile of your specific neuronal culture model (e.g., via qPCR or immunohistochemistry) to understand potential off-target liabilities.
Unusual Downstream Signaling Activation Activation of Non-Canonical Pathways: Rivanicline may be activating signaling cascades not typically associated with α4β2 nAChRs.1. Pathway Analysis: Use specific inhibitors for suspected off-target signaling pathways to dissect the mechanism of action. 2. Broadspectrum Kinase Inhibitor Profiling: If the off-target pathway is unknown, consider using a panel of kinase inhibitors to identify potential unexpected signaling activation.

II. Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in primary neuronal cultures?

Based on its in vitro potency, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a detailed concentration-response analysis in your specific neuronal culture system to determine the optimal concentration for achieving selective α4β2 activation while minimizing off-target effects.

2. How can I confirm that the observed effects of this compound are specifically mediated by the α4β2 nAChR?

To confirm the involvement of the α4β2 nAChR, you can perform the following experiments:

  • Pharmacological Blockade: Pre-treat your neuronal cultures with a selective α4β2 nAChR antagonist, such as Dihydro-β-erythroidine (DHβE), before applying this compound. A significant reduction or complete blockade of the Rivanicline-induced effect would indicate α4β2-mediated activity.

  • Genetic Knockdown/Knockout: If available, utilize neuronal cultures from α4 or β2 subunit knockout animals or employ siRNA/shRNA to knockdown the expression of these subunits. The absence of a response to Rivanicline in these modified cells would provide strong evidence for α4β2 specificity.

3. What are the known off-target nAChR subtypes for this compound and at what concentrations might these effects become apparent?

While Rivanicline is highly selective for the α4β2 subtype, it can interact with other nAChR subtypes at higher concentrations.[1] Based on available data, you may start to observe off-target effects at the following approximate concentrations:

  • α4β4: ~50 µM[1]

  • α3β2: ~150 µM[1]

  • α7: ~240 µM[1]

  • α3β2α5: ~360 µM[1]

It is important to note that these are EC50 values and off-target engagement may begin at lower concentrations.

4. How should I prepare and store this compound for in vitro experiments?

For in vitro studies, this compound can be dissolved in a suitable solvent such as sterile DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage. When preparing your working solutions, dilute the stock solution in your neuronal culture medium to the desired final concentration immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

III. Quantitative Data

Table 1: Selectivity Profile of Rivanicline at Various nAChR Subtypes

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Reference
α4β2 26 nM (rat brain cortex)16 µM[1][2]
α4β4 Not Reported50 µM[1]
α3β2 Not Reported150 µM[1]
α7 Not Reported240 µM[1]
α3β2α5 Not Reported360 µM[1]
α3β4 Not Reported>1000 µM (PC-12 cells)[1]

IV. Experimental Protocols

Protocol 1: Determining the On-Target Potency and Efficacy of this compound in Primary Neuronal Cultures using Calcium Imaging

Objective: To determine the concentration-response relationship of this compound at the α4β2 nAChR in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • This compound

  • Selective α4β2 nAChR antagonist (e.g., DHβE)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • DMSO

  • Multi-well plates suitable for fluorescence microscopy

Procedure:

  • Cell Plating: Plate primary neurons at an appropriate density in multi-well plates pre-coated with a suitable substrate (e.g., poly-D-lysine).

  • Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for at least 7-10 days to allow for maturation and synapse formation.

  • Dye Loading: On the day of the experiment, remove the culture medium and wash the cells gently with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM in HBSS) for 30-45 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare a series of dilutions of this compound in HBSS. Also, prepare a solution of the α4β2 antagonist (e.g., 1 µM DHβE) for control wells.

  • Baseline Measurement: Acquire a baseline fluorescence reading for 1-2 minutes before adding any compounds.

  • Compound Application:

    • Rivanicline Alone: Add the different concentrations of this compound to the respective wells.

    • Antagonist Control: In separate wells, pre-incubate with the α4β2 antagonist for 10-15 minutes before adding this compound.

  • Data Acquisition: Record the change in fluorescence intensity over time using a fluorescence plate reader or a microscope equipped with a calcium imaging system.

  • Data Analysis: Calculate the change in fluorescence (ΔF/F0) for each concentration. Plot the concentration-response curve and determine the EC50 value for this compound. Compare the response in the presence and absence of the α4β2 antagonist to confirm target specificity.

Protocol 2: Assessing Off-Target Effects of this compound on α7 nAChR Activity

Objective: To determine if high concentrations of this compound activate α7 nAChRs.

Materials:

  • Primary neuronal cultures expressing α7 nAChRs

  • This compound

  • Selective α7 nAChR agonist (e.g., Choline or PNU-282987)

  • Selective α7 nAChR antagonist (e.g., Methyllycaconitine - MLA)

  • Calcium imaging setup as described in Protocol 1

Procedure:

  • Follow steps 1-4 of Protocol 1 for cell plating and dye loading.

  • Compound Preparation: Prepare high concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). Prepare a positive control solution of the α7 agonist and a negative control solution with the α7 antagonist.

  • Baseline Measurement: Acquire a baseline fluorescence reading.

  • Compound Application:

    • Positive Control: Add the α7 agonist to confirm that the cells have functional α7 nAChRs.

    • Rivanicline Treatment: Add the high concentrations of this compound to separate wells.

    • Antagonist Control: Pre-incubate wells with the α7 antagonist (e.g., 10 nM MLA) for 10-15 minutes before adding a high concentration of this compound.

  • Data Acquisition and Analysis: Record and analyze the fluorescence changes as described in Protocol 1. A significant increase in calcium influx upon application of high-concentration Rivanicline, which is blocked by the α7 antagonist, would indicate an off-target effect on α7 nAChRs.

V. Visualizations

Signaling Pathways and Experimental Workflows

on_target_signaling_pathway rivanicline This compound a4b2 α4β2 nAChR rivanicline->a4b2 Binds to ion_channel Ion Channel Opening a4b2->ion_channel Activates na_influx Na+ Influx ion_channel->na_influx ca_influx Ca2+ Influx ion_channel->ca_influx depolarization Membrane Depolarization na_influx->depolarization pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt src_syk Src/Syk Pathway ca_influx->src_syk neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release neuronal_survival Neuronal Survival & Neuroprotection pi3k_akt->neuronal_survival plc PLCγ1 Activation src_syk->plc

Caption: On-Target Signaling Pathway of this compound via α4β2 nAChR.

off_target_troubleshooting_workflow start Unexpected Cellular Effect Observed is_high_conc Is Rivanicline concentration high? start->is_high_conc reduce_conc Reduce Concentration & Re-evaluate is_high_conc->reduce_conc Yes is_blocked_by_a4b2_antagonist Is effect blocked by α4β2 antagonist (e.g., DHβE)? is_high_conc->is_blocked_by_a4b2_antagonist No reduce_conc->is_blocked_by_a4b2_antagonist on_target Effect is likely On-Target (α4β2-mediated) is_blocked_by_a4b2_antagonist->on_target Yes off_target Suspect Off-Target Effect is_blocked_by_a4b2_antagonist->off_target No test_a7 Test for α7 nAChR activity (use MLA) off_target->test_a7 test_a3b4 Test for α3β4 nAChR activity (use selective antagonist) off_target->test_a3b4 other_off_target Investigate other potential off-target receptors/channels off_target->other_off_target

Caption: Troubleshooting Workflow for Unexpected Effects of this compound.

References

Technical Support Center: Rivanicline Oxalate Administration for Enhanced Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivanicline oxalate. The focus is on refining administration techniques to improve its penetration into the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the brain?

Rivanicline is a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] In the brain, activation of these receptors leads to postsynaptic and presynaptic excitation, primarily through increased permeability to sodium (Na+) and potassium (K+) ions.[1] This modulation of neuronal excitability is being investigated for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's.[2][3]

Q2: What are the main challenges in achieving optimal brain penetration of this compound?

Q3: What are the different administration routes to deliver this compound to the brain?

Standard systemic administration routes include intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[2] However, to potentially bypass the BBB and enhance direct delivery to the brain, intranasal administration is a promising alternative.[6][7] This route can utilize the olfactory and trigeminal nerve pathways to deliver drugs directly to the CNS.[7]

Q4: Are there formulation strategies to improve the brain delivery of this compound?

Yes, encapsulating this compound in nanocarriers is a viable strategy. Formulations such as polymeric nanoparticles (e.g., using PLGA) or nanostructured lipid carriers (NLCs) can protect the drug from degradation, improve its solubility, and facilitate its transport across the BBB.[8][9][10][11] For intranasal delivery, formulating these nanoparticles into an in-situ gelling system can increase residence time in the nasal cavity, further enhancing brain uptake.[6]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Suggestions
Low or variable behavioral/pharmacological effects Poor brain penetration: The compound may not be reaching the target in sufficient concentrations.- Optimize the formulation: Consider using nanoparticle-based delivery systems (e.g., PLGA nanoparticles or NLCs) to improve solubility and transport across the BBB.[8][9][10][11] - Consider alternative administration routes: Intranasal delivery may bypass the BBB and increase direct brain uptake.[6][7] - Co-administration with a P-gp inhibitor: If efflux by P-glycoprotein is suspected, co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) could increase brain concentrations. However, this should be carefully validated as it can also increase peripheral toxicity.
Compound instability: this compound may be degrading in the dosing solution.- Prepare fresh solutions: It is recommended to prepare dosing solutions fresh on the day of the experiment. - Check for precipitation: If using a stock solution in DMSO followed by dilution in an aqueous vehicle, ensure the final DMSO concentration is low enough to prevent precipitation. Sonication may aid dissolution. - Verify stability: Conduct a simple stability study of your formulation under the intended storage and administration conditions.
Precipitation of this compound in dosing vehicle Poor solubility in the chosen vehicle: this compound has specific solubility characteristics.- Use a co-solvent system: A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[12] - Adjust the pH: The solubility of oxalate salts can be pH-dependent. Ensure the pH of your vehicle is compatible with the compound's stability and solubility. - Sonication: Use of an ultrasonic bath can help to dissolve the compound.
Unexpected side effects or toxicity in animal models High peripheral exposure: Even with CNS-targeted drugs, systemic exposure can lead to off-target effects.- Dose-response studies: Conduct thorough dose-response studies to identify the optimal therapeutic window with minimal side effects. - Targeted delivery systems: Nanoparticle formulations can be designed to preferentially accumulate in the brain, reducing peripheral exposure.[8][11]
Inconsistent results between experiments Variability in experimental procedures: Minor variations in dosing, animal handling, or sample collection can lead to inconsistent data.- Standardize protocols: Ensure all experimental procedures are rigorously standardized. - Animal acclimatization: Allow sufficient time for animals to acclimatize to handling and experimental conditions to reduce stress-induced variability. - Control for circadian rhythms: Conduct experiments at the same time of day to minimize the influence of circadian variations in physiology and behavior.

Experimental Protocols

Protocol 1: In Vivo Brain Microdialysis for Rivanicline

This protocol allows for the in vivo sampling of unbound Rivanicline in the extracellular fluid of a specific brain region.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA/12, 20 kDa cut-off)[13]

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical system (e.g., UHPLC-MS/MS) for sample analysis[13]

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[14]

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).[13]

    • Allow for a 60-90 minute equilibration period to establish a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound via the desired route (e.g., i.p., s.c.).

    • Continue collecting dialysate samples at regular intervals for the duration of the study.

    • Analyze the collected dialysate samples to determine the concentration of Rivanicline.[13]

Protocol 2: In Situ Brain Perfusion

This technique is used to study the transport of this compound across the blood-brain barrier.

Materials:

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound (radiolabeled if possible for easier quantification)

  • Surgical instruments

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal.

    • Expose the common carotid arteries.

    • Ligate the external carotid arteries and place cannulas in the common carotid arteries.

  • Perfusion:

    • Begin perfusion with the perfusion fluid to wash out the cerebral vasculature.

    • Switch to the perfusion fluid containing a known concentration of this compound and a vascular space marker.

    • Perfuse for a short, defined period (e.g., 30-120 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal and collect the brain.

    • Determine the concentration of this compound in the brain tissue.

    • Calculate the brain uptake clearance.

Data Presentation

While specific quantitative data for this compound's brain penetration (e.g., Kp,uu) is not currently available in the public domain, the following table provides a template for how such data could be structured for comparison of different administration strategies.

Administration Route/Formulation Dose (mg/kg) Brain Cmax (ng/g) Plasma Cmax (ng/mL) Brain/Plasma Ratio (Kp) Unbound Brain/Plasma Ratio (Kp,uu) Reference
This compound (Saline) e.g., 2Data not availableData not availableData not availableData not available
This compound (Nanoparticles) e.g., 2Data not availableData not availableData not availableData not available
This compound (Intranasal) e.g., 1Data not availableData not availableData not availableData not available

Visualizations

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

alpha4beta2_signaling cluster_membrane Plasma Membrane nAChR α4β2 nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens channel Rivanicline Rivanicline (Agonist) Rivanicline->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Activates Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes brain_penetration_workflow cluster_formulation Formulation & Administration cluster_assessment Brain Penetration Assessment cluster_analysis Data Analysis Formulation This compound Formulation (e.g., Saline, Nanoparticles) Administration In Vivo Administration (e.g., i.p., s.c., Intranasal) Formulation->Administration Microdialysis In Vivo Microdialysis Administration->Microdialysis Brain_Homogenate Brain Homogenate Analysis Administration->Brain_Homogenate PK_Analysis Pharmacokinetic Analysis (Brain and Plasma Concentrations) Microdialysis->PK_Analysis Brain_Homogenate->PK_Analysis Kp_calc Calculation of Kp and Kp,uu PK_Analysis->Kp_calc

References

Troubleshooting inconsistent results in Rivanicline oxalate experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rivanicline oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits high selectivity for the α4β2 subtype.[1][2][3] This selectivity makes it a valuable tool for studying the role of this specific receptor subtype in various physiological and pathological processes.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in sterile water up to 100 mM.[3] For in vivo experiments, various solvent systems can be used, and it is recommended to prepare fresh solutions daily. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[4] Long-term storage of aqueous solutions is not recommended.[3]

Q3: What are the key binding affinities and effective concentrations for this compound?

A3: The binding affinity (Ki) and half-maximal effective concentration (EC50) can vary depending on the experimental system. The table below summarizes key quantitative data.

Data Presentation

ParameterValueReceptor/System
Ki26 nMRat brain cortex nAChRs
EC50732 nMRat brain cortex nAChRs
Ki26 nMα4β2 nAChR subtype
EC5016 µMα4β2 nAChR subtype
Ki36,000 nMα7 nAChR subtype

Data sourced from multiple suppliers and publications.[1][3][4][5]

Troubleshooting Guide

Issue 1: High variability in experimental results between batches.

  • Potential Cause A: Compound Instability. this compound solutions, particularly in aqueous buffers, may degrade over time, especially if not stored properly.

    • Solution: Prepare fresh solutions for each experiment from a recently weighed solid or a freshly thawed stock. Avoid multiple freeze-thaw cycles of stock solutions.

  • Potential Cause B: Inconsistent Solvent Preparation. The final concentration of co-solvents (if used) may vary between preparations.

    • Solution: Use precise measurements for all solvent components. Ensure complete dissolution of the compound before use. Sonication may aid in dissolution.[4]

  • Potential Cause C: Cellular Stress from Oxalate. The oxalate salt form, at high concentrations or with prolonged exposure, could induce cellular stress or apoptosis, independent of nAChR activation.[6]

    • Solution: Include a vehicle control with oxalate at a concentration equivalent to that in the highest this compound treatment group to assess any non-specific effects of the oxalate.

Issue 2: Lower than expected potency or lack of effect in cell-based assays.

  • Potential Cause A: Low Receptor Expression. The cell line used may not express the α4β2 nAChR subtype at a high enough level to elicit a measurable response.

    • Solution: Verify the expression of the α4β2 nAChR subtype in your cell line using techniques such as RT-qPCR, Western blot, or immunocytochemistry. Consider using a cell line known to express this receptor or a recombinant expression system.

  • Potential Cause B: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor no longer responds to the ligand.[7][8]

    • Solution: Reduce the incubation time with this compound. Perform time-course experiments to identify the optimal window for observing a response before significant desensitization occurs.

  • Potential Cause C: Incorrect Assay Conditions. The assay buffer composition, pH, or temperature may not be optimal for receptor activation.

    • Solution: Review the literature for established protocols for nAChR activation assays and optimize your assay conditions accordingly.

Issue 3: Unexpected or off-target effects observed.

  • Potential Cause A: Non-specific Binding. At high concentrations, Rivanicline may interact with other receptors or ion channels.

    • Solution: Perform a dose-response curve to ensure you are working within a concentration range that is selective for the α4β2 nAChR. Compare your results with known selective antagonists for the α4β2 subtype to confirm the observed effect is receptor-mediated.

  • Potential Cause B: Endogenous Ligand Competition. The presence of acetylcholine or other endogenous nAChR ligands in the cell culture medium or tissue preparation can compete with this compound binding.

    • Solution: If possible, perform experiments in a serum-free medium or wash cells/tissues thoroughly before adding the compound.

Experimental Protocols

1. Radioligand Binding Assay for α4β2 nAChR

  • Objective: To determine the binding affinity of this compound for the α4β2 nicotinic acetylcholine receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the human α4β2 nAChR.

    • [³H]-Epibatidine (radioligand).

    • This compound.

    • Nicotine (for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In a 96-well plate, add the cell membranes, [³H]-Epibatidine at a concentration near its Kd, and either the binding buffer (for total binding), a saturating concentration of nicotine (for non-specific binding), or varying concentrations of this compound.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

2. In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Scopolamine-Induced Amnesia

  • Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by scopolamine.

  • Materials:

    • Adult male C57BL/6 mice.

    • This compound.

    • Scopolamine hydrobromide.

    • Saline solution (0.9% NaCl).

    • Passive avoidance apparatus.

  • Methodology:

    • Dissolve this compound and scopolamine in saline.

    • On the training day, administer this compound (e.g., 0.1-2 mg/kg, i.p.) or vehicle to the mice.

    • After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.

    • After another 30 minutes, place each mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock.

    • 24 hours later (testing day), place each mouse back into the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the step-through latencies between the different treatment groups.[1][4][5]

Mandatory Visualizations

G cluster_0 α4β2 nAChR Signaling Pathway Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, Glutamate) Depolarization->Neurotransmitter_Release G cluster_1 In Vitro Experimental Workflow Prep Prepare Cells (e.g., SH-SY5Y) Treatment Treat with This compound Prep->Treatment Incubation Incubate (Time-course) Treatment->Incubation Assay Perform Assay (e.g., Ca²⁺ imaging, Viability) Incubation->Assay Analysis Data Analysis Assay->Analysis G cluster_2 Troubleshooting Logic Start Inconsistent Results Check_Compound Check Compound (Fresh solution, Storage) Start->Check_Compound Check_Cells Check Cell Line (Receptor expression, Passage number) Start->Check_Cells Check_Protocol Review Protocol (Incubation time, Concentrations) Start->Check_Protocol Dose_Response Run Dose-Response Curve Check_Compound->Dose_Response Resolved Results Consistent Check_Cells->Resolved Oxalate_Control Include Oxalate Control Check_Protocol->Oxalate_Control Time_Course Run Time-Course Check_Protocol->Time_Course Oxalate_Control->Resolved Dose_Response->Resolved Time_Course->Resolved

References

Technical Support Center: Rivanicline Oxalate for Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rivanicline oxalate in cognitive enhancement studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for cognitive enhancement?

A1: this compound is the salt form of Rivanicline, a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3] Its pro-cognitive effects are primarily attributed to the modulation of cholinergic neurotransmission. By activating α4β2 nAChRs, Rivanicline is thought to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[2][4] This enhanced neurotransmitter release can lead to improvements in attention, learning, and memory.[5]

Q2: What are the key differences between Rivanicline and other α4β2 nAChR agonists like Varenicline or Ispronicline?

A2: While all three compounds target the α4β2 nAChR, they differ in their receptor affinity, selectivity, and agonist/antagonist profiles. Rivanicline is described as a partial agonist with high selectivity for the α4β2 subtype.[3] Varenicline is also a partial agonist at α4β2 nAChRs but has a more complex pharmacological profile, including activity at other nAChR subtypes and the serotonin 5-HT3 receptor.[6] Ispronicline is another partial agonist at the α4β2 nAChR.[7] These differences in pharmacology can translate to variations in efficacy, side-effect profiles, and optimal dosing regimens.

Q3: What are the reported effective dose ranges for this compound in preclinical cognitive enhancement studies?

A3: Preclinical studies in rodents have identified a therapeutic window for the cognitive-enhancing effects of Rivanicline. Doses in the range of 0.6 µmol/kg to 2 mg/kg have shown efficacy in various models of cognitive impairment.[1][2] It is crucial to note the characteristic inverted U-shaped dose-response curve often observed with nicotinic agonists, where higher doses may not produce greater efficacy and could even be detrimental.[4]

Q4: What are the common side effects observed with this compound in preclinical studies?

A4: At higher doses (75-125 µmol/kg, s.c., in mice), Rivanicline can induce side effects such as a decrease in body temperature, respiratory rate, and locomotor activity.[1][2] However, it is reported to be 15-50 times less potent than nicotine in producing these effects, suggesting a better therapeutic window.[1][2]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

  • Problem: The compound is not fully dissolving in the desired vehicle.

  • Possible Cause: this compound has specific solubility properties. The choice of solvent is critical.

  • Solution:

    • For in vivo studies, a common vehicle is saline. However, for higher concentrations, co-solvents may be necessary.

    • A suggested solvent preparation for Rivanicline hemioxalate (a related salt) which may be applicable is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

    • Gentle heating and/or sonication can aid in dissolution.[8]

    • Always prepare fresh solutions for in vivo experiments and use them on the same day.[8]

Issue 2: High Variability in Behavioral Results

  • Problem: Inconsistent or highly variable results are observed in cognitive tasks between subjects.

  • Possible Cause: This could be due to several factors, including the dose-response relationship, timing of administration, or subject-specific factors.

  • Solution:

    • Dose-Response Curve: Ensure you have performed a thorough dose-response study to identify the optimal dose for your specific cognitive task and animal model. Remember the inverted U-shaped curve; higher doses are not always better.[4]

    • Timing of Administration: The time between drug administration and behavioral testing is critical. For subcutaneous injections, a 30-minute pre-treatment time has been used.[2] This timing should be optimized for your specific experimental paradigm.

    • Habituation and Handling: Ensure all animals are properly habituated to the experimental procedures and handling to minimize stress-induced variability.

Issue 3: Unexpected or Adverse Side Effects

  • Problem: Animals are showing signs of lethargy, hypothermia, or other adverse effects.

  • Possible Cause: The dose may be too high, or the route of administration may be leading to rapid peak plasma concentrations.

  • Solution:

    • Dose Reduction: Lower the dose to a range that has been shown to be effective for cognitive enhancement without significant side effects (e.g., 0.6 µmol/kg to 2 mg/kg in rodents).[1][2]

    • Route of Administration: Consider alternative routes of administration. While subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common, oral gavage might provide a slower absorption profile and reduce peak concentration-related side effects.

    • Monitor Vital Signs: Closely monitor animals for changes in body temperature, respiration, and general activity levels, especially during dose-finding studies.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Cognitive Models

Animal ModelCognitive TaskEffective Dose RangeRoute of AdministrationOutcomeCitation
Male Wistar RatsScopolamine-induced Amnesia (Passive Avoidance)0.6 µmol/kgSubcutaneous (s.c.)Reversed scopolamine-induced amnesia[2]
Rats with Ibotenic Acid Lesions8-Arm Radial Maze0 - 1.2 µmol/kgSubcutaneous (s.c.)Enhanced working and reference memory[1][2]
MiceEyeblink Conditioning Impairment2 mg/kgIntraperitoneal (i.p.)Restored learning ability[1][2]

Table 2: Preclinical Side Effect Profile of this compound

Animal ModelDose RangeRoute of AdministrationObserved Side EffectsCitation
Mice75 - 125 µmol/kgSubcutaneous (s.c.)Decreased body temperature, respiratory rate, Y-maze activity, and auditory startle response[1][2]

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Amnesia in Rats

  • Animals: Male Wistar rats (200-220g).

  • Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 0.06, 0.6, 6 µmol/kg).

  • Procedure:

    • Administer this compound via subcutaneous injection 30 minutes before the passive avoidance training.

    • Induce amnesia by administering scopolamine (1.3 µmol/kg) prior to the training session.

    • Conduct the passive avoidance training.

    • Test for retention 24 hours later by measuring the step-through latency.

  • Expected Outcome: An increase in step-through latency at the effective dose (e.g., 0.6 µmol/kg) compared to the scopolamine-treated control group.[2]

Protocol 2: Assessment of Working and Reference Memory in Lesioned Rats

  • Animals: Rats with ibotenic acid lesions of the forebrain cholinergic projection system.

  • Drug Preparation: Prepare this compound in a suitable vehicle.

  • Procedure:

    • Administer this compound (0 - 1.2 µmol/kg, s.c.) as a single dose.

    • Test the animals in an 8-arm radial maze task.

    • Measure parameters of working memory (e.g., entries into previously visited arms) and reference memory (e.g., entries into unbaited arms).

  • Expected Outcome: A dose-dependent improvement in both working and reference memory performance in the lesioned rats.[1][2]

Mandatory Visualizations

Rivanicline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Rivanicline Rivanicline a4b2_nAChR α4β2 nAChR Rivanicline->a4b2_nAChR binds & activates Ca_ion_channel Voltage-gated Ca²⁺ Channel a4b2_nAChR->Ca_ion_channel depolarizes membrane, opens channel Ca_influx Ca²⁺ Influx Ca_ion_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release (ACh, DA, Glu) Vesicle_fusion->NT_release Postsynaptic_receptors Postsynaptic Receptors NT_release->Postsynaptic_receptors activates Cognitive_enhancement Cognitive Enhancement (Learning & Memory) Postsynaptic_receptors->Cognitive_enhancement leads to

Caption: Signaling pathway of this compound for cognitive enhancement.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Dose_Preparation Prepare this compound Solution Animal_Model->Dose_Preparation Dose_Response Conduct Dose-Response Study Dose_Preparation->Dose_Response Cognitive_Task Select Cognitive Task (e.g., Radial Arm Maze, Passive Avoidance) Dose_Response->Cognitive_Task Drug_Administration Administer this compound Cognitive_Task->Drug_Administration Behavioral_Testing Perform Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Analyze Data Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound studies.

References

Challenges and solutions for long-term Rivanicline oxalate studies.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on long-term studies with Rivanicline oxalate, this technical support center provides essential guidance on navigating potential challenges. Below are troubleshooting guides and frequently asked questions (FAQs) designed to ensure the integrity and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the course of long-term experiments involving this compound.

Issue Potential Cause Recommended Solution
Variability in Experimental Results Over Time Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment, especially for in vivo studies.[1] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[2] Conduct periodic analytical validation (e.g., HPLC) of stored solutions to confirm concentration and purity.
Accumulation of the oxalate counter-ion in the experimental system (e.g., cell culture media).In long-term in vitro studies, consider a gradual media exchange to prevent the buildup of oxalate. Monitor for any cellular stress or toxicity that could be attributed to oxalate.
Reduced Efficacy of this compound in Later Stages of a Chronic Study Development of tolerance to the compound.Incorporate washout periods in the study design to assess for the reversal of tolerance. If tolerance is observed, it should be documented as a key pharmacological finding.
Altered metabolism of this compound after chronic administration.If feasible, perform pharmacokinetic analysis at different time points during the long-term study to assess for changes in drug metabolism and clearance.
Unexpected Physiological or Behavioral Changes in Animal Models Off-target effects of Rivanicline or effects related to the oxalate counter-ion.Rivanicline is a selective agonist for the α4β2 nicotinic acetylcholine receptor.[1][3][4][5] Review the literature for known off-target effects. To investigate the role of the oxalate counter-ion, include a control group treated with a sodium oxalate solution at a concentration equivalent to that in the this compound treatment group.
Vehicle-related effects in long-term administration.Ensure the vehicle used for drug delivery is well-tolerated for the duration of the study and does not cause any adverse effects on its own.
Precipitation of Compound in Stock or Working Solutions Poor solubility or stability in the chosen solvent.This compound is soluble in sterile water.[4] If using other solvents, confirm the long-term solubility and stability. If precipitation occurs, try gentle warming or sonication. For in vivo preparations, it is recommended to prepare fresh solutions daily.[1]

Frequently Asked Questions (FAQs)

Compound Stability and Handling

Q1: How should I store this compound for long-term use?

A1: For solid this compound, store in a tightly sealed container in a dry and cool place. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Q2: How often should I prepare fresh working solutions?

A2: For in vivo experiments, it is best practice to prepare fresh solutions daily to ensure accurate dosing and avoid potential degradation.[1] For long-term in vitro studies, while daily preparation is ideal, solutions may be stable for short periods in culture media at 37°C. It is advisable to conduct a stability study of this compound in your specific experimental media to determine the rate of degradation.

Q3: What are the potential degradation products of this compound?

A3: Specific degradation products of this compound under various experimental conditions are not extensively documented in publicly available literature. Potential degradation pathways could involve hydrolysis or oxidation. It is recommended to use analytical techniques such as HPLC-MS to monitor the purity of the compound over time, especially if unexpected results are observed.

Experimental Design and Protocols

Q4: What is the mechanism of action of Rivanicline?

A4: Rivanicline is a neuronal nicotinic acetylcholine receptor (nAChR) partial agonist with high selectivity for the α4β2 subtype.[1][3][4][5] Its nootropic effects are thought to be mediated by the activation of these receptors, leading to the modulation of various neurotransmitter systems.[5]

Q5: Are there any concerns related to the oxalate counter-ion in long-term studies?

A5: While Rivanicline itself has a specific pharmacological profile, the oxalate counter-ion is a metabolic end-product that, at high concentrations, can be toxic. In long-term studies with high doses of this compound, it is important to consider the potential for oxalate accumulation. This can be particularly relevant in in vitro systems with limited media exchange or in in vivo studies with animals that have compromised renal function. Including an oxalate-only control group can help differentiate the effects of Rivanicline from those of oxalate.

Q6: What are recommended dosages for in vivo studies?

A6: Effective in vivo doses in mice have been reported in the range of 20 mg/kg (s.c.). The optimal dose will depend on the specific animal model and the intended therapeutic effect. It is always recommended to perform a dose-response study to determine the most appropriate dose for your experimental setup.

Data Interpretation and Visualization

Q7: How can I visualize the signaling pathway of Rivanicline?

A7: The primary signaling pathway involves the activation of α4β2 nAChRs. A simplified diagram of this pathway is provided below.

Rivanicline_Signaling_Pathway Rivanicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Rivanicline->nAChR binds to and activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter Cellular_Response Cellular Response (e.g., Nootropic Effects) Neurotransmitter->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Q8: Can you provide a workflow for a typical long-term in vivo study?

A8: A generalized workflow for a chronic this compound study is outlined below.

Long_Term_In_Vivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Behavioral/Physiological Measurements Animal_Acclimatization->Baseline_Measurements Randomization Group Randomization Baseline_Measurements->Randomization Chronic_Dosing Chronic this compound Administration Randomization->Chronic_Dosing Monitoring Regular Monitoring (Health, Behavior) Chronic_Dosing->Monitoring Final_Testing Final Behavioral/Cognitive Testing Chronic_Dosing->Final_Testing Interim_Testing Interim Behavioral/Cognitive Testing Monitoring->Interim_Testing Tissue_Collection Tissue Collection and Biochemical Analysis Final_Testing->Tissue_Collection

Caption: Generalized workflow for a long-term in vivo this compound study.

Q9: How should I structure my troubleshooting process for unexpected results?

A9: A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process.

Troubleshooting_Logic Start Unexpected Results Observed Check_Compound Verify Compound Integrity? (Purity, Concentration) Start->Check_Compound Check_Protocol Review Experimental Protocol for Deviations? Check_Compound->Check_Protocol No End Problem Resolved/ New Insight Gained Check_Compound->End Yes, Issue Found Check_System Assess Experimental System Health? (e.g., Animal well-being, cell culture conditions) Check_Protocol->Check_System No Check_Protocol->End Yes, Issue Found Consult_Literature Consult Literature for Similar Findings? Check_System->Consult_Literature No Check_System->End Yes, Issue Found Hypothesize Formulate New Hypothesis Consult_Literature->Hypothesize Modify_Experiment Modify Experiment Design Hypothesize->Modify_Experiment Modify_Experiment->End

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Rivanicline Oxalate and Nicotine: A Comparative Analysis of α4β2 Nicotinic Acetylcholine Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Rivanicline oxalate and nicotine on the desensitization of the α4β2 nicotinic acetylcholine receptor (nAChR), the primary subtype implicated in nicotine addiction and a key target for smoking cessation therapies. This analysis is supported by experimental data from electrophysiological studies.

Introduction

Both Rivanicline (also known as RJR-2403) and nicotine are agonists at the α4β2 nAChR. However, their distinct pharmacological profiles, particularly their effects on receptor desensitization, are critical determinants of their therapeutic potential and side-effect profiles. Rivanicline is a selective partial agonist for the α4β2 subtype, while nicotine is a full agonist at this receptor.[1] Receptor desensitization, a process where the receptor becomes non-responsive to an agonist after prolonged exposure, is a key mechanism underlying nicotine tolerance and dependence. Understanding the differential effects of Rivanicline and nicotine on this process is crucial for the development of more effective smoking cessation aids.

Quantitative Comparison of Receptor Desensitization

The following table summarizes the key parameters related to the activation and desensitization of human α4β2 nAChRs by this compound and nicotine, as determined by electrophysiological studies.

ParameterThis compound (RJR-2403)NicotineReference
Receptor Subtype Human α4β2 nAChRHuman α4β2 nAChRPapke et al., 2000
Binding Affinity (Ki) 26 nM (rat brain cortex)6.1 nM[2][3]
Activation (EC50) 16 µM (α4β2 subtype)~1 µM[2]
Efficacy Partial AgonistFull Agonist[1]
Desensitization (IC50) Data not available in direct comparison0.05 - 2.8 nM[3]
Onset of Desensitization Data not available in direct comparisonBiphasic: τ_fast ≈ 70 ms, τ_slow ≈ 700 ms
Recovery from Desensitization Data not available in direct comparisonSlower than for acetylcholine

Signaling Pathways and Desensitization Mechanism

The interaction of agonists like nicotine and Rivanicline with the α4β2 nAChR initiates a cascade of events leading to either channel opening (activation) or a non-conducting, desensitized state.

G cluster_receptor α4β2 nAChR Resting_State Resting State (Closed) Active_State Active State (Open) Ion Influx (Na+, Ca2+) Resting_State->Active_State Fast Activation Desensitized_State Desensitized State (Closed) High Agonist Affinity Active_State->Desensitized_State Fast/Slow Desensitization Desensitized_State->Resting_State Slow Recovery Agonist Agonist (Nicotine or Rivanicline) Agonist->Resting_State Binds

Caption: Agonist binding to the α4β2 nAChR induces a rapid transition to an active, open state, followed by a slower transition to a desensitized, closed state.

Experimental Protocols

The following section details the typical experimental methodology used to characterize agonist-induced desensitization of nAChRs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the electrophysiological properties of ion channels, including nAChRs.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • Complementary RNA (cRNA) encoding the human α4 and β2 nAChR subunits are microinjected into the oocytes.

  • Oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., Ringer's solution).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (typically -50 to -70 mV).

3. Measurement of Receptor Desensitization:

  • Onset of Desensitization: A prolonged application of the agonist (nicotine or Rivanicline) is administered while recording the inward current. The decay of the current from its peak reflects the rate of onset of desensitization. This decay is often fitted with a single or double exponential function to determine the time constants (τ).

  • Extent of Desensitization: The steady-state current remaining at the end of a long agonist application, compared to the peak current, indicates the extent of desensitization.

  • Recovery from Desensitization: After inducing desensitization with a conditioning pulse of the agonist, the agonist is washed out. At varying time intervals, a test pulse of the agonist is applied to measure the recovery of the receptor response. The time course of recovery is then plotted and fitted to an exponential function to determine the recovery time constant.

G cluster_workflow Experimental Workflow for Desensitization Measurement Oocyte_Prep Xenopus Oocyte Preparation & cRNA Injection Incubation Incubation (2-7 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Conditioning_Pulse Conditioning Agonist Pulse (Induces Desensitization) TEVC_Setup->Conditioning_Pulse Washout Agonist Washout Conditioning_Pulse->Washout Test_Pulse Test Agonist Pulse (Measures Recovery) Washout->Test_Pulse Data_Analysis Data Analysis (Kinetics of Onset & Recovery) Test_Pulse->Data_Analysis

Caption: Workflow for assessing receptor desensitization using two-electrode voltage clamp in Xenopus oocytes.

Discussion

The available data, although not providing a direct kinetic comparison, allows for an informed inference on the differential effects of Rivanicline and nicotine.

  • Nicotine: As a full agonist, nicotine robustly activates α4β2 nAChRs, leading to a strong initial response followed by rapid and profound desensitization. The slow recovery from this desensitized state is thought to contribute to the development of tolerance and the persistent craving experienced during withdrawal.

  • This compound: As a partial agonist, Rivanicline is expected to produce a lower maximal response compared to nicotine. Crucially, it is likely to induce a state of persistent, partial desensitization. This has a dual therapeutic implication:

    • By occupying the receptor and causing partial desensitization, it can reduce the rewarding effects of nicotine from tobacco smoke.

    • The partial agonist activity may provide a sufficient level of receptor stimulation to alleviate withdrawal symptoms.

References

A Comparative Analysis of Rivanicline Oxalate and Donepezil in Preclinical Models of Memory Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rivanicline oxalate and Donepezil, two compounds with distinct mechanisms for potential cognitive enhancement, based on available preclinical data from animal models of memory loss. The absence of direct head-to-head comparative studies necessitates an indirect comparison, drawing from separate investigations employing similar memory impairment models.

Executive Summary

This compound, a selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist, and Donepezil, a reversible acetylcholinesterase (AChE) inhibitor, both demonstrate efficacy in ameliorating memory deficits in animal models. Rivanicline directly stimulates cholinergic receptors, while Donepezil indirectly enhances cholinergic transmission by preventing the breakdown of acetylcholine. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes the mechanistic pathways and experimental workflows to facilitate a comprehensive understanding of their preclinical profiles.

Pharmacological Profile

The fundamental difference in the mechanism of action between this compound and Donepezil is reflected in their pharmacological targets and potencies.

CompoundTargetParameterValueSpecies
This compound α4β2 Nicotinic Acetylcholine ReceptorKᵢ26 nM[1]Rat (brain cortex)
EC₅₀16 µM[1]-
Donepezil Acetylcholinesterase (AChE)IC₅₀6.7 nM[2]-

Preclinical Efficacy in Scopolamine-Induced Amnesia Models

The scopolamine-induced amnesia model is a widely used paradigm to induce a transient cholinergic deficit, mimicking aspects of memory impairment. The following tables present an indirect comparison of this compound and Donepezil from separate studies utilizing this model.

Disclaimer: The following data is collated from independent studies and does not represent a direct head-to-head comparison. Variations in experimental protocols, animal strains, and laboratory conditions may influence the outcomes.

Passive Avoidance Task

This task assesses long-term memory based on fear conditioning.

CompoundAnimal ModelDosingKey Finding
This compound Male Wistar rats0.6 µmol/kg, s.c.Significantly increased step-through latency, reversing scopolamine-induced amnesia.[1]
Donepezil Male Wistar rats0.1–2.0 mg/kg, s.c.Attenuated the scopolamine-induced reduction in retention latencies.[3]
Y-Maze Task

This task evaluates spatial working memory based on the innate tendency of rodents to explore novel arms of a maze.

CompoundAnimal ModelDosingKey Finding
Donepezil Male ICR mice3–10 mg/kg, p.o.Ameliorated scopolamine-induced memory impairment by increasing spontaneous alternations.[4]
This compound --Data from a comparable Y-maze study with scopolamine-induced amnesia was not identified in the search results.
Morris Water Maze Task

This task assesses hippocampus-dependent spatial learning and memory.

CompoundAnimal ModelDosingKey Finding
Donepezil Male Wistar ratsNot specifiedAlleviated scopolamine-induced impairment in place navigation.[5]
This compound --Data from a comparable Morris water maze study with scopolamine-induced amnesia was not identified in the search results.

Experimental Protocols

Scopolamine-Induced Amnesia Model
  • Principle: The muscarinic receptor antagonist, scopolamine, is administered to induce a temporary cholinergic deficit, leading to impairments in learning and memory.

  • Procedure: Laboratory animals (typically rats or mice) are administered scopolamine hydrobromide (0.5-2 mg/kg, intraperitoneally or subcutaneously) prior to or after training in a memory task. The efficacy of a test compound is evaluated by its ability to prevent or reverse the cognitive deficits induced by scopolamine.

Passive Avoidance Task Protocol
  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition Trial): An animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Testing (Retention Trial): After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.

Y-Maze Task Protocol
  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: An animal is placed in one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Primary Metric: Spontaneous alternation percentage (SAP), calculated as the number of consecutive entries into all three different arms divided by the total number of arm entries minus two, multiplied by 100. A higher SAP suggests better spatial working memory.

Mechanistic and Experimental Visualizations

G cluster_0 Cholinergic Synapse cluster_1 Drug Intervention ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolyzed by nAChR α4β2 Nicotinic ACh Receptor on Postsynaptic Neuron ACh_syn->nAChR Binds to Postsynaptic_response Postsynaptic Signaling (Memory Formation) nAChR->Postsynaptic_response Activates Rivanicline This compound Rivanicline->nAChR Direct Agonist Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Cholinergic signaling pathway and points of intervention.

G cluster_0 Training Phase cluster_1 Retention Phase (24h later) start_train Place animal in light compartment enter_dark_train Animal enters dark compartment start_train->enter_dark_train shock Deliver mild foot shock enter_dark_train->shock start_test Place animal in light compartment measure_latency Measure step-through latency start_test->measure_latency

Caption: Experimental workflow for the Passive Avoidance task.

G start Place animal in one arm of Y-maze explore Allow free exploration (e.g., 8 minutes) start->explore record Record sequence of arm entries explore->record calculate Calculate Spontaneous Alternation Percentage (SAP) record->calculate

Caption: Experimental workflow for the Y-Maze task.

Conclusion

Both this compound and Donepezil demonstrate the potential to mitigate memory impairments in preclinical models, albeit through different mechanisms of action. Rivanicline's direct agonism of α4β2 nAChRs and Donepezil's inhibition of acetylcholinesterase both lead to an enhancement of cholinergic signaling, which is crucial for cognitive processes. The available data, while not from direct comparative studies, suggests that both compounds are active in reversing scopolamine-induced amnesia. Further research, including head-to-head comparative studies, would be invaluable for a more definitive assessment of their relative efficacy and therapeutic potential.

References

Validating the Selectivity of Rivanicline Oxalate for α4β2 vs. α7 Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of Rivanicline oxalate for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype over the α7 subtype. The performance of Rivanicline is contrasted with other known nAChR ligands: Varenicline, Epibatidine, and PNU-282987, supported by experimental data from publicly available scientific literature. Detailed experimental protocols for the key assays are provided to aid in the replication and validation of these findings.

Executive Summary

This compound demonstrates significant selectivity for the α4β2 nAChR subtype over the α7 nAChR. This is evident from both binding affinity and functional potency data. In radioligand binding assays, Rivanicline exhibits a high affinity for the α4β2 receptor, with a reported inhibition constant (Ki) of 26 nM.[1] In contrast, its functional activity at the α7 receptor is considerably lower, with a half-maximal effective concentration (EC50) in the micromolar range (240 µM), while its EC50 for the α4β2 subtype is 16 µM.[1] This profile indicates a preferential interaction with the α4β2 subtype.

Comparatively, Varenicline also shows selectivity for the α4β2 receptor in binding assays but acts as a full agonist at the α7 receptor.[2][3][4][5][6][7] Epibatidine is a potent agonist at both α4β2 and α7 subtypes, though it displays higher affinity for α4β2.[8] PNU-282987 is a highly selective agonist for the α7 nAChR, serving as a useful tool for distinguishing receptor subtype activity.[9][10] The data presented herein underscores the distinct pharmacological profile of Rivanicline as a selective α4β2 nAChR agonist.

Data Presentation

Table 1: Comparative Binding Affinity (Ki) of nAChR Ligands
Compoundα4β2 nAChR (Ki, nM)α7 nAChR (Ki, nM)Selectivity Ratio (α7 Ki / α4β2 Ki)
This compound26[1]Data Not Available-
Varenicline0.4[11]125[11]312.5
Epibatidine0.04[8]20[8]500
PNU-282987>10,00025<0.0025

Note: A higher selectivity ratio indicates greater selectivity for the α4β2 subtype.

Table 2: Comparative Functional Potency and Efficacy (EC50, Emax) of nAChR Ligands
Compoundα4β2 nAChRα7 nAChR
EC50 (µM) Emax (%)
This compound16[1]Partial Agonist
Varenicline2.3[2][3]13.4 (Partial Agonist)[2][3]
Epibatidine~0.002Full Agonist
PNU-282987>100No Activity

Emax values are relative to the maximal response induced by the endogenous agonist, acetylcholine (ACh).

Experimental Protocols

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound and comparator compounds for α4β2 and α7 nAChRs.

Materials:

  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human α4β2 or α7 nAChRs.

  • Radioligand: [³H]-Epibatidine for α4β2 and [¹²⁵I]-α-Bungarotoxin for α7.

  • Test Compounds: this compound, Varenicline, Epibatidine, PNU-282987.

  • Buffers and Reagents: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), non-specific binding competitor (e.g., nicotine or cytisine).

  • Equipment: Cell harvesting equipment, homogenization buffer, Polytron homogenizer, scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Harvest cultured cells and homogenize them in a hypotonic buffer to prepare cell membranes containing the receptors.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ion flow through the receptor channel upon agonist binding.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and comparator compounds at α4β2 and α7 nAChRs.

Materials:

  • Expression System: Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA encoding the human α4, β2, and α7 nAChR subunits.

  • Equipment: Microinjection setup, two-electrode voltage clamp amplifier, data acquisition system, perfusion system.

  • Solutions: Oocyte Ringer's solution (e.g., ND96), agonist solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Microinject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with increasing concentrations of the test compound.

  • Current Measurement: Record the inward current elicited by the agonist at each concentration.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. Fit the curve using a sigmoidal dose-response equation to determine the EC50 and Emax values.

Visualizations

signaling_pathway cluster_receptor nAChR Activation cluster_cellular_response Cellular Response Agonist Agonist (e.g., Rivanicline) nAChR α4β2 or α7 nAChR Agonist->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade Neurotransmitter_Release Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release experimental_workflow cluster_binding Binding Affinity Assay cluster_functional Functional Potency Assay Membrane_Prep Membrane Preparation (HEK293 cells) Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Oocyte_Prep Oocyte Preparation and cRNA Injection Recording Two-Electrode Voltage Clamp Recording Oocyte_Prep->Recording Current_Measure Current Measurement Recording->Current_Measure Agonist_App Agonist Application Agonist_App->Recording EC50_Calc EC50/Emax Calculation Current_Measure->EC50_Calc Start Selectivity Validation cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

References

Reproducibility of Rivanicline Oxalate's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published behavioral effects of Rivanicline oxalate, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), with a focus on the reproducibility of these findings. Experimental data from preclinical studies are presented alongside information on alternative compounds, offering an objective assessment for researchers in the field of neuropharmacology and drug development.

Executive Summary

This compound (also known as RJR-2403) has demonstrated pro-cognitive effects in preclinical animal models, particularly in tasks assessing learning and memory. These effects are attributed to its action as a partial agonist at α4β2 nAChRs, a key target in the cholinergic system implicated in cognitive function. However, a thorough review of the published literature reveals a notable lack of direct replication studies for its primary behavioral effects. This guide summarizes the available data, provides detailed experimental protocols from the foundational studies, and compares Rivanicline's profile with that of other nAChR modulators, primarily nicotine and varenicline. While the initial findings are promising, the absence of independent reproducibility data presents a significant gap in the evidence base for Rivanicline's behavioral efficacy.

Comparative Data on Behavioral Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound and comparator compounds.

Table 1: Effects of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Task

CompoundDose (µmol/kg, s.c.)Animal ModelEffect on Step-Through LatencyReference
This compound0.06RatNo significant effect[1]
This compound0.6RatSignificantly increased latency (reversed amnesia)[1]
This compound6RatNo significant effect[1]
Nicotine-Rat-[1]

Note: The original study by Lippiello et al. (1996) states RJR-2403 was "equal to or better than nicotine" in this paradigm but does not provide specific dose-response data for nicotine in the same table.

Table 2: Effects of this compound on Working and Reference Memory in the Radial Arm Maze (Ibotenic Acid Lesion Model)

CompoundOutcome MeasureAnimal ModelEffectReference
This compoundWorking Memory ErrorsRatEnhanced performance[1]
This compoundReference Memory ErrorsRatEnhanced performance[1]

Table 3: Comparative Effects of Rivanicline (RJR-2403) and Nicotine on Neurotransmitter Release

CompoundDose (µmol/kg, s.c.)Neurotransmitter% Increase from BaselineReference
Rivanicline (RJR-2403)1.2-7.2Acetylcholine~90%[2]
Rivanicline (RJR-2403)3.6Norepinephrine~124%[2]
Rivanicline (RJR-2403)3.6Dopamine~131%[2]
Rivanicline (RJR-2403)3.6Serotonin~70%[2]
Nicotine--"Little difference" between compounds[2]

Table 4: Comparative Profile of α4β2 Nicotinic Acetylcholine Receptor Agonists

CompoundMechanism of ActionKey Preclinical Behavioral FindingsClinical Cognitive Data
This compound Partial AgonistImproves scopolamine-induced amnesia and performance in the radial arm maze in rats.[1]Limited publicly available data from clinical trials on cognition.
Nicotine AgonistGenerally shows cognitive-enhancing effects in animals, but with a narrower therapeutic window and more significant peripheral side effects compared to Rivanicline.[1]Mixed results on cognitive enhancement in non-smokers; improves some cognitive deficits associated with withdrawal in smokers.
Varenicline Partial AgonistImproves mood and cognition during smoking abstinence in humans.[3] Preclinical studies show it can enhance working memory.[4]A meta-analysis of varenicline for cognitive impairment in people with schizophrenia found no significant improvement.

Experimental Protocols

Detailed methodologies for the key behavioral experiments cited are provided below.

Passive Avoidance Task (Scopolamine-Induced Amnesia)
  • Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Procedure:

    • Acquisition Trial: Rats are placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Drug Administration: Immediately after the acquisition trial, rats are administered this compound, nicotine, or vehicle subcutaneously (s.c.). Scopolamine (to induce amnesia) is typically administered prior to the acquisition trial.

    • Retention Trial: 24 hours after the acquisition trial, rats are again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). A longer latency is indicative of better memory of the aversive event.

  • Reference: Based on the description in Lippiello et al., 1996.[1]

Radial Arm Maze Task (Ibotenic Acid-Induced Lesions)
  • Apparatus: An elevated eight-arm radial maze with a central platform. Food rewards are placed at the end of some or all arms.

  • Procedure:

    • Lesioning: Rats receive bilateral injections of ibotenic acid into the forebrain cholinergic projection system to induce cognitive deficits.

    • Habituation and Shaping: Rats are familiarized with the maze and trained to retrieve food rewards from the arms.

    • Testing:

      • Working Memory Task: All eight arms are baited with a food reward. The rat is placed on the central platform and allowed to explore the maze and consume the rewards. An entry into an arm that has already been visited within the same trial is recorded as a working memory error.

      • Reference Memory Task: Only a subset of the arms (e.g., four out of eight) are consistently baited across all trials. The rat must learn to visit only the baited arms. An entry into an unbaited arm is recorded as a reference memory error.

    • Drug Administration: this compound or vehicle is administered prior to the daily test sessions.

  • Reference: Based on the description in Lippiello et al., 1996.[1]

Signaling Pathways and Experimental Workflows

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway activated by this compound at the α4β2 nicotinic acetylcholine receptor, leading to downstream effects on neurotransmitter release and cognitive function.

alpha4beta2_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Rivanicline Rivanicline oxalate nAChR α4β2 nAChR Rivanicline->nAChR Binds & Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel Vesicle Synaptic Vesicle (e.g., ACh, Glu) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Postsynaptic_Receptor Postsynaptic Receptors Release->Postsynaptic_Receptor Activates Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Cognitive_Function Modulation of Cognitive Function Signaling_Cascade->Cognitive_Function

Caption: Simplified signaling cascade of Rivanicline at α4β2 nAChRs.

Experimental Workflow for Preclinical Behavioral Testing

The following diagram outlines a typical workflow for evaluating the behavioral effects of a novel compound like this compound in a preclinical setting.

experimental_workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Dosing & Administration cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Analysis & Interpretation Animal_Model Select Animal Model (e.g., Rat) Induce_Deficit Induce Cognitive Deficit (e.g., Scopolamine, Lesion) Animal_Model->Induce_Deficit Dose_Response Dose-Response Study Induce_Deficit->Dose_Response Drug_Admin Drug Administration (e.g., s.c.) Dose_Response->Drug_Admin Behavioral_Assay Conduct Behavioral Assay (e.g., Passive Avoidance) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (e.g., Latency) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for preclinical behavioral drug testing.

Reproducibility and Future Directions

The foundational preclinical studies on this compound were published in 1996.[1][5] While these studies provide initial evidence for its pro-cognitive effects, a critical assessment of the literature reveals a lack of subsequent independent studies that have explicitly aimed to replicate these behavioral findings. The absence of such replication studies is a significant limitation in assessing the robustness of Rivanicline's behavioral effects.

For the field to have greater confidence in the potential of this compound as a cognitive enhancer, the following steps are recommended:

  • Independent Replication: Direct and systematic replication of the key behavioral studies (passive avoidance and radial arm maze) by independent laboratories is crucial.

  • Head-to-Head Comparisons: Well-controlled studies directly comparing the behavioral effects of Rivanicline with other α4β2 nAChR modulators, such as varenicline, in the same behavioral paradigms would provide valuable insights into its relative efficacy and therapeutic window.

  • Exploration of Other Behavioral Domains: Investigating the effects of Rivanicline in a broader range of cognitive domains and animal models of cognitive impairment would help to delineate its full behavioral profile.

  • Publication of Clinical Trial Data: Greater transparency and publication of any existing clinical trial data on the cognitive effects of Rivanicline in human subjects are needed to translate the preclinical findings.

References

Confirming the Mechanism of Action of Rivanicline Oxalate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rivanicline oxalate and its mechanism of action, contextualized through the lens of knockout model studies. While direct experimental data for Rivanicline in knockout models is not publicly available, this guide leverages extensive data from studies on other selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists, such as varenicline, to illustrate the definitive approach for confirming the mechanism of action. By comparing the known properties of Rivanicline with the well-established effects of similar compounds in wild-type versus α4β2 nAChR knockout mice, we can build a strong inferential case for its receptor-specific activity.

This compound: An Overview

Rivanicline (also known as RJR-2403 or (E)-Metanicotine) is a potent and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor subtype.[1] It has been investigated for its potential therapeutic benefits in cognitive enhancement and as an anti-inflammatory agent. Its high selectivity for the α4β2 receptor subtype is a key characteristic that suggests its pharmacological effects are mediated primarily through this target.

The Gold Standard: Using Knockout Models to Confirm Mechanism of Action

To definitively confirm that the effects of a drug like Rivanicline are mediated by the α4β2 nAChR, researchers utilize knockout (KO) mouse models. In these models, the gene encoding either the α4 (Chrna4) or β2 (Chrnb2) subunit of the receptor is inactivated. If the drug's effects are absent in these KO mice compared to their wild-type (WT) littermates, it provides conclusive evidence that the drug acts through the α4β2 nAChR.

dot

cluster_0 Logical Workflow for Mechanism Confirmation Drug Administration Drug Administration Wild-Type Mouse Wild-Type Mouse Drug Administration->Wild-Type Mouse Treatment Knockout Mouse Knockout Mouse Drug Administration->Knockout Mouse Treatment Observed Effect Observed Effect Wild-Type Mouse->Observed Effect Result No Effect No Effect Knockout Mouse->No Effect Result Conclusion Conclusion Observed Effect->Conclusion Inference No Effect->Conclusion Inference

Figure 1: Logical workflow for confirming drug mechanism of action using knockout models.

Comparative Analysis: this compound vs. Varenicline

Varenicline is an FDA-approved smoking cessation aid that, like Rivanicline, is a partial agonist at the α4β2 nAChR. Extensive research using α4 and β2 knockout mice has unequivocally confirmed its mechanism of action. We can, therefore, use varenicline as a benchmark to infer the expected outcomes for Rivanicline in similar experimental paradigms.

Table 1: Comparison of In Vitro and In Vivo Properties
PropertyThis compoundVarenicline
Primary Target α4β2 nAChRα4β2 nAChR
Receptor Affinity (Ki) ~26 nM for rat brain α4β2 nAChRs~0.4 nM for human α4β2 nAChRs[2]
Functional Activity Partial Agonist[1]Partial Agonist[3]
Cognitive Enhancement Improves memory in rodent models[4]Improves cognitive function during smoking abstinence[5]
Dopamine Release Increases cortical dopamine release[6]Increases dopamine release in the nucleus accumbens[7]
Side Effect Profile 15-30 fold less potent than nicotine in inducing hypothermia and reducing locomotor activity[4]Common side effects include nausea and insomnia[3]
Table 2: Effects of α4β2 Agonists in Wild-Type vs. Knockout Mice (Varenicline as a surrogate for Rivanicline)
Experimental AssayDrugWild-Type (WT) Miceα4 or β2 Knockout (KO) MiceConclusion
Nicotine-Induced Dopamine Release Nicotine/VareniclineSignificant increase in dopamine in the nucleus accumbens[8]Effect is abolished[8]α4β2 nAChRs are necessary for nicotine- and varenicline-induced dopamine release.
Nicotine Self-Administration NicotineMice will self-administer nicotineMice do not self-administer nicotine[9]The rewarding effects of nicotine are mediated by α4β2 nAChRs.
Cognitive Enhancement (Novel Object Recognition) Nicotine/VareniclineImproved performance in the novel object recognition test[10]Nicotine-induced cognitive enhancement is attenuated[5]α4β2 nAChRs play a role in the cognitive-enhancing effects of nicotinic agonists.
Anxiolytic Effects NicotineNicotine reduces anxiety-like behaviorAnxiolytic effect of nicotine is absentα4β2 nAChRs are involved in the anxiolytic properties of nicotine.

Experimental Protocols

Below are detailed methodologies for the key experiments used to confirm the mechanism of action of α4β2 nAChR agonists.

Generation of α4 (Chrna4) and β2 (Chrnb2) Knockout Mice

The generation of knockout mice is a foundational step. While several methods exist, the most common involve either embryonic stem (ES) cell-based gene targeting or CRISPR/Cas9 genome editing.

dot

cluster_0 ES Cell-Based Knockout Mouse Generation Targeting Vector Targeting Vector ES Cells ES Cells Targeting Vector->ES Cells Electroporation Homologous Recombination Homologous Recombination ES Cells->Homologous Recombination Selection Blastocyst Injection Blastocyst Injection Homologous Recombination->Blastocyst Injection Injection Chimeric Mouse Chimeric Mouse Blastocyst Injection->Chimeric Mouse Implantation Breeding Breeding Chimeric Mouse->Breeding Germline Transmission Knockout Line Knockout Line Breeding->Knockout Line Homozygous Progeny

Figure 2: Workflow for generating knockout mice using embryonic stem cell technology.

Protocol:

  • Targeting Vector Construction: A DNA construct is created containing sequences homologous to the target gene (Chrna4 or Chrnb2) but with a disruption, often the insertion of a neomycin resistance gene, in a critical exon.

  • ES Cell Transfection: The targeting vector is introduced into pluripotent embryonic stem cells, typically via electroporation.

  • Homologous Recombination and Selection: Through homologous recombination, the targeting vector replaces the endogenous gene in some ES cells. These cells are then selected for using antibiotics (e.g., neomycin).

  • Blastocyst Injection: Successfully targeted ES cells are injected into early-stage mouse embryos (blastocysts).

  • Generation of Chimeric Mice: The injected blastocysts are implanted into a surrogate mother. The resulting offspring (chimeras) are composed of cells from both the original blastocyst and the modified ES cells.

  • Breeding to Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be passed on to the next generation.

  • Establishment of Knockout Line: Heterozygous offspring are interbred to produce homozygous knockout mice, which are used for experiments alongside their wild-type littermates as controls.

In Vivo Microdialysis for Dopamine Release

This technique measures the levels of neurotransmitters in the brains of freely moving animals.

Protocol:

  • Guide Cannula Implantation: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest, typically the nucleus accumbens for reward studies.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Drug Administration: this compound or a comparator drug is administered (e.g., via subcutaneous injection).

  • Post-Treatment Sample Collection: Dialysate collection continues to measure changes in dopamine levels following drug administration.

  • Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Novel Object Recognition (NOR) Test

The NOR test assesses cognitive function, specifically recognition memory, in rodents.

Protocol:

  • Habituation: The mouse is placed in an open-field arena for a short period (e.g., 5-10 minutes) to acclimate to the environment.

  • Training/Familiarization Phase: The mouse is placed back in the arena with two identical objects and allowed to explore them for a set duration (e.g., 10 minutes).

  • Retention Interval: The mouse is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

  • Test Phase: The mouse is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

  • Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher index in drug-treated wild-type mice compared to vehicle-treated and knockout mice would indicate a pro-cognitive effect mediated by the target receptor.

Nicotine Self-Administration

This operant conditioning paradigm is the gold standard for assessing the rewarding and reinforcing properties of a drug.

Protocol:

  • Catheter Implantation: A catheter is surgically implanted into the jugular vein of the mouse and exits on its back.

  • Operant Chamber Acclimation: Mice are placed in an operant conditioning chamber equipped with two levers (or nose-poke holes).

  • Acquisition Phase: Pressing the "active" lever results in an intravenous infusion of nicotine, often paired with a sensory cue (e.g., a light or tone). Pressing the "inactive" lever has no consequence. Sessions are typically conducted daily.

  • Data Collection: The number of active versus inactive lever presses is recorded. A significant preference for the active lever indicates that the drug is reinforcing.

  • Knockout Model Application: The absence of a preference for the active lever in knockout mice demonstrates that the rewarding effects of nicotine are dependent on the α4β2 nAChR.

Conclusion

The use of α4 and β2 nicotinic acetylcholine receptor subunit knockout mice is an indispensable tool for unequivocally confirming the mechanism of action of selective α4β2 nAChR agonists like this compound. Based on extensive data from analogous compounds such as varenicline, it is strongly predicted that the pro-cognitive, neurochemical, and other in vivo effects of Rivanicline would be significantly attenuated or completely absent in α4β2 nAChR knockout mice. Future studies employing these models with Rivanicline are necessary to provide direct experimental confirmation and would be a critical step in its continued development as a potential therapeutic agent.

References

Comparative Pharmacokinetic Analysis of Rivanicline Oxalate and its Metabolites: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed pharmacokinetic data for Rivanicline oxalate (also known as RJR-2403 and (E)-metanicotine) and its metabolites is limited. Consequently, this guide provides a methodological framework for such an analysis, supported by general principles of pharmacokinetics and bioanalytical chemistry, rather than a direct comparison of experimental data.

Introduction to Rivanicline

Rivanicline is a potent and selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[1][2] It has been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and for its anti-inflammatory properties.[2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for its development as a therapeutic agent. This guide outlines the standard experimental protocols and data presentation that would be involved in a comprehensive pharmacokinetic analysis of Rivanicline and its metabolites.

Hypothetical Pharmacokinetic Data Presentation

In a typical pharmacokinetic study, key parameters are measured and compared to understand the drug's behavior in the body. While specific values for this compound are not available, the following table illustrates how such data would be presented for Rivanicline and its hypothetical primary metabolites (e.g., a hydroxylated metabolite and a glucuronide conjugate) following a single oral dose.

Table 1: Illustrative Pharmacokinetic Parameters of Rivanicline and its Metabolites (Hypothetical Data)

ParameterRivanicline (Parent Drug)Metabolite 1 (e.g., Hydroxy-Rivanicline)Metabolite 2 (e.g., Rivanicline-Glucuronide)
Cmax (ng/mL) 85.223.612.1
Maximum plasma concentration
Tmax (h) 1.52.02.5
Time to reach Cmax
AUC₀-t (ng·h/mL) 540.8180.495.7
Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC₀-∞ (ng·h/mL) 565.3195.2108.3
Area under the plasma concentration-time curve from time 0 to infinity
t½ (h) 8.26.57.8
Elimination half-life

Experimental Protocols

Detailed and validated methodologies are essential for generating reliable pharmacokinetic data. Below are standard protocols for the key experiments required for this analysis.

3.1. In-Vivo Pharmacokinetic Study Design

A typical preclinical study would involve the following steps:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Drug Administration: this compound is administered via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (approx. 0.25 mL) are collected from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3.2. Bioanalytical Method for Quantification

The quantification of Rivanicline and its metabolites in plasma would be performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][4]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Rivanicline).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) would be used to detect the specific precursor-to-product ion transitions for Rivanicline and each of its metabolites.

3.3. Pharmacokinetic Data Analysis

The plasma concentration-time data for Rivanicline and its metabolites are analyzed using non-compartmental methods with software such as Phoenix WinNonlin®. The key parameters (Cmax, Tmax, AUC, t½) are calculated from this analysis.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

G cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase drug_admin Drug Administration (Oral Gavage) blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_extraction Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Quantification sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis data_reporting Data Reporting (Tables & Graphs) pk_analysis->data_reporting

Caption: Workflow for a preclinical pharmacokinetic study of Rivanicline.

4.2. Hypothetical Metabolic Pathway of Rivanicline

Since the specific metabolic pathways of Rivanicline are not well-documented in public literature, this diagram illustrates a hypothetical pathway involving common Phase I (oxidation) and Phase II (glucuronidation) metabolic transformations.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Rivanicline Rivanicline (Parent Drug) Metabolite1 Hydroxy-Rivanicline (Oxidative Metabolite) Rivanicline->Metabolite1 CYP450 Oxidation Metabolite2 Rivanicline-Glucuronide (Conjugated Metabolite) Rivanicline->Metabolite2 UGT Glucuronidation Metabolite3 Hydroxy-Rivanicline-Glucuronide (Conjugated Metabolite) Metabolite1->Metabolite3 UGT Glucuronidation

Caption: Hypothetical metabolic pathway for Rivanicline.

Conclusion

While a direct comparative analysis of this compound and its metabolites is hampered by the lack of public data, this guide provides a comprehensive overview of the necessary experimental framework. The protocols for in-vivo studies, bioanalytical quantification via LC-MS/MS, and subsequent pharmacokinetic analysis represent the gold standard in the field. The provided visualizations of the experimental workflow and a hypothetical metabolic pathway serve to illustrate the logical relationships and processes involved in such a study. Further research is required to fully elucidate the pharmacokinetic profile of Rivanicline to support its potential clinical development.

References

Rivanicline Oxalate Demonstrates Analgesic Potential in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A preclinical study has provided evidence for the analgesic efficacy of rivanicline oxalate (also known as RJR-2403) in mitigating neuropathic pain behaviors in rodent models. The research highlights the potential of this selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist as a therapeutic agent for neuropathic pain, demonstrating significant improvements in pain thresholds when compared directly with a placebo. The findings are particularly relevant for researchers and drug development professionals exploring novel non-opioid pathways for pain management.

The study, which investigated the effects of this compound in both a capsaicin-induced acute pain model and a chronic constriction injury (CCI) model of neuropathic pain, revealed that direct administration of the compound into the substantia nigra pars reticulata (SNr) of mice led to a marked reduction in pain sensitivity. This was evidenced by increased paw withdrawal thresholds and latencies in response to mechanical and thermal stimuli, respectively.

Quantitative Analysis of this compound Efficacy

The analgesic effects of this compound were quantified using standardized behavioral tests. The data presented below summarizes the key findings from the capsaicin-induced pain model, where this compound was compared to a saline placebo.

Treatment GroupOutcome MeasureBaselinePost-Treatment% Change from Baseline
This compound (RJR-2403) Paw Withdrawal Threshold (PWT) in grams~1.5 g~3.0 g~100% increase
Placebo (Saline) Paw Withdrawal Threshold (PWT) in grams~1.5 g~1.5 gNo significant change
This compound (RJR-2403) Paw Withdrawal Latency (PWL) in seconds~10 s~18 s~80% increase
Placebo (Saline) Paw Withdrawal Latency (PWL) in seconds~10 s~10 sNo significant change

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Animals

Adult male C57BL/6 mice were used for all experiments. The animals were housed in a controlled environment with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Neuropathic Pain Models
  • Capsaicin-Induced Pain Model: To induce acute neuropathic pain and secondary hyperalgesia, a solution of capsaicin (10 µg in 10 µL of saline) was injected into the plantar surface of the mouse hind paw. This model mimics the sensitization of nociceptive pathways characteristic of neuropathic pain states.

  • Chronic Constriction Injury (CCI) Model: For the induction of chronic neuropathic pain, the sciatic nerve of the left hind limb was loosely ligated with four chromic gut sutures. This procedure leads to nerve inflammation and damage, resulting in persistent pain behaviors.

Drug Administration

This compound (RJR-2403) was dissolved in saline to a concentration of 500 µM. A volume of 300 nL of either the this compound solution or saline (placebo) was microinjected directly into the substantia nigra pars reticulata (SNr) of the brain.

Behavioral Pain Assessment
  • Mechanical Allodynia (Paw Withdrawal Threshold - PWT): Mechanical sensitivity was assessed using the von Frey test. Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The threshold was determined as the filament strength that elicited a paw withdrawal response in 50% of applications.

  • Thermal Hyperalgesia (Paw Withdrawal Latency - PWL): Thermal pain sensitivity was measured using the Hargreaves test. A radiant heat source was focused on the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw was recorded as the paw withdrawal latency. A cut-off time was implemented to prevent tissue damage.

Visualizing the Experimental Process and Mechanism

To further clarify the experimental design and the proposed underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_model Neuropathic Pain Induction cluster_treatment Treatment Administration cluster_assessment Pain Behavior Assessment Capsaicin Capsaicin Injection Rivanicline This compound (SNr) Capsaicin->Rivanicline Placebo Placebo (Saline) (SNr) Capsaicin->Placebo CCI Chronic Constriction Injury CCI->Rivanicline CCI->Placebo Von_Frey Von Frey Test (PWT) Rivanicline->Von_Frey Hargreaves Hargreaves Test (PWL) Rivanicline->Hargreaves Placebo->Von_Frey Placebo->Hargreaves

Caption: Experimental workflow for evaluating this compound in neuropathic pain models.

Signaling_Pathway Rivanicline This compound nAChR α4β2 nAChR Rivanicline->nAChR activates GABA_neuron GABAergic Neuron (in Substantia Nigra) nAChR->GABA_neuron on Increased_GABA Increased GABA Release GABA_neuron->Increased_GABA leads to Pain_Inhibition Inhibition of Pain Signaling Increased_GABA->Pain_Inhibition results in

A Comparative Guide to the Preclinical Profile of Rivanicline Oxalate and Other Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Rivanicline oxalate, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist, with two other prominent nicotinic ligands: varenicline and nicotine. The information presented herein is collated from publicly available preclinical data to assist researchers in evaluating the pharmacological, pharmacokinetic, and toxicological profiles of these compounds in different animal models.

Introduction

Rivanicline (also known as RJR-2403) is a neuronal nicotinic receptor agonist that has demonstrated high selectivity for the α4β2 nAChR subtype. Developed for its potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's, it has shown promise in preclinical studies for its cognitive-enhancing effects with a potentially improved side-effect profile compared to nicotine. This guide aims to provide an objective comparison of this compound's effects with those of varenicline, a widely used smoking cessation aid, and nicotine, the primary psychoactive component of tobacco, across various preclinical parameters.

Data Presentation

Table 1: Comparative Efficacy in Rodent Models
ParameterRivanicline (RJR-2403)VareniclineNicotineSpecies
Cognitive Enhancement
Passive Avoidance (Scopolamine-induced amnesia)Significant improvementImproves recognition memoryImproves performanceRat
8-Arm Radial Maze (Forebrain lesions)Enhanced working and reference memoryImproves cognitive flexibilityImproves radial arm maze performanceRat
Neurochemical Effects
Cortical Acetylcholine Release90% increase-Similar increase to RivaniclineRat
Cortical Norepinephrine Release124% increase-Similar increase to RivaniclineRat
Cortical Dopamine Release131% increase-Similar increase to RivaniclineRat
Receptor Binding Affinity (Ki)
α4β2 nAChR~0.2 nM (rat cortex)~0.2 nM (rat cortex)Higher affinity than nicotineRat
Table 2: Comparative Side Effect Profile in Rodent Models
ParameterRivanicline (RJR-2403)VareniclineNicotineSpecies
Physiological Effects
Body Temperature15-30x less potent than nicotine in decreasing-Potent decreaseMouse
Respiration15-30x less potent than nicotine in decreasing-Potent decreaseMouse
Locomotor Activity15-30x less potent than nicotine in decreasingDecreased at higher dosesBiphasic effectsMouse, Rat
Cardiovascular Effects
Heart Rate~10-fold less potent than nicotine in increasingCan cause heart weight loss and decreased blood pressure with chronic exposurePotent increaseRat
Blood Pressure~20-fold less potent than nicotine in increasingCan cause heart weight loss and decreased blood pressure with chronic exposurePotent increaseRat
Table 3: Comparative Pharmacokinetics in Rodents
ParameterRivanicline (RJR-2403)VareniclineNicotineSpecies
Tmax (oral) Data not available~3-4 hours~1 hourHuman, Rat
Half-life Data not available~24 hours~1-2 hoursHuman, Rat
Metabolism Data not availableMinimal (<10%)Extensive (primarily hepatic)Human, Rat, Mouse
Excretion Data not available>90% unchanged in urinePrimarily renalHuman, Rat, Mouse
Table 4: Comparative Toxicology in Rodents
ParameterRivanicline (RJR-2403)VareniclineNicotineSpecies
LD50 Data not availableData not available~50 mg/kg (oral)Rat
~3 mg/kg (oral)Mouse
NOAEL (No-Observed-Adverse-Effect Level) Data not available15 mg/kg/day (2-year study)Data not availableRat
Carcinogenicity Data not availableNo evidence in mice; increased incidence of hibernoma in male ratsNot officially listed as a carcinogen, but has been shown to promote tumor growthMouse, Rat

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Passive Avoidance Test

This test assesses learning and memory in rodents.

Apparatus: A two-compartment chamber with a light and a dark side, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acclimation: The animal is placed in the light compartment and allowed to explore for a set period.

  • Training: The door to the dark compartment is opened. When the rodent, which naturally prefers the dark, enters the dark compartment, the door closes and a mild, inescapable foot shock is delivered.

  • Retention Test: After a specified interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive event.

8-Arm Radial Maze

This maze is used to evaluate spatial working and reference memory.

Apparatus: An elevated central platform with eight arms radiating outwards. Some arms are baited with a food reward.

Procedure:

  • Habituation: Animals are familiarized with the maze and taught to find food rewards in the arms.

  • Testing:

    • Working Memory: All arms are baited. The animal is placed on the central platform and allowed to explore the arms. Re-entry into an arm that has already been visited is counted as a working memory error.

    • Reference Memory: Only a subset of arms is consistently baited across trials. Entry into an arm that is never baited is recorded as a reference memory error.

  • Data Collection: The number and sequence of arm entries are recorded to assess memory performance.

Physiological and Behavioral Battery Test in Mice

This battery of tests is used to assess the general physiological and behavioral effects of a compound.

Apparatus: Various apparatus are used, including an open field arena, a Y-maze, and equipment to measure body temperature, respiratory rate, and auditory startle response.

Procedure:

  • Open Field Test: The mouse is placed in a novel, open arena, and its locomotor activity (e.g., distance traveled, rearing) is recorded.

  • Y-Maze: The mouse is placed in a Y-shaped maze and allowed to freely explore the three arms. The sequence of arm entries is recorded to assess spontaneous alternation, a measure of spatial working memory.

  • Body Temperature: Rectal temperature is measured using a digital thermometer.

  • Respiratory Rate: The number of breaths per minute is counted by observing the flank movements of the mouse.

  • Auditory Startle Response: The mouse is placed in a chamber and exposed to a sudden, loud acoustic stimulus. The resulting startle reflex is measured.

Mandatory Visualizations

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Agonists

alpha4beta2_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Nicotinic_Agonist Nicotinic Agonist (Rivanicline, Varenicline, Nicotine) alpha4beta2_nAChR α4β2 nAChR Nicotinic_Agonist->alpha4beta2_nAChR Binds to and activates Ca_channel Voltage-gated Ca²⁺ Channel alpha4beta2_nAChR->Ca_channel Depolarization opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx of Vesicle Vesicle with Neurotransmitter Ca_ion->Vesicle Triggers fusion NT_release Neurotransmitter Release Vesicle->NT_release Postsynaptic_Receptor Postsynaptic Receptor NT_release->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Neuronal_Effect Neuronal Effect (e.g., Cognitive Enhancement) Signal_Transduction->Neuronal_Effect preclinical_workflow Start Compound Selection (e.g., this compound) In_Vitro In Vitro Studies (Receptor Binding, Functional Assays) Start->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Efficacy Models (e.g., Cognition) In_Vivo->Efficacy Toxicology Toxicology Studies (Single & Repeat Dose) In_Vivo->Toxicology Species_1 Species 1 (e.g., Mouse) PK_PD->Species_1 Species_2 Species 2 (e.g., Rat) PK_PD->Species_2 Efficacy->Species_1 Efficacy->Species_2 Toxicology->Species_1 Toxicology->Species_2 Data_Analysis Cross-Species Data Analysis & Comparison Species_1->Data_Analysis Species_2->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo End End Go_NoGo->End

Safety Operating Guide

Navigating the Disposal of Rivanicline Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Rivanicline oxalate, a potent nicotinic acetylcholine receptor (nAChR) agonist used in research, requires careful handling and disposal due to its pharmacological activity and the potential for unknown hazards. This guide provides a procedural framework to ensure the safe and compliant management of this compound waste in a laboratory setting.

Waste Characterization and Segregation

The first critical step in the proper disposal of any chemical waste is to determine if it is hazardous.[1][2] Given the lack of specific toxicological and ecotoxicological data for this compound, it is prudent to handle all waste containing this compound as hazardous chemical waste.[1]

Procedure for Handling this compound Waste:

  • Treat as Hazardous Waste: In the absence of definitive data, all this compound waste, including pure compound, solutions, and contaminated materials, should be managed as hazardous waste.[1]

  • Segregate at the Source: Do not mix this compound waste with other waste streams.[3] Use dedicated, clearly labeled waste containers.[4]

  • Use Appropriate Containers: Waste containers must be chemically compatible with this compound and any solvents used. They should be in good condition, leak-proof, and have a secure closure.[5][6]

  • Proper Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").[3][4]

Potential Hazard Profile (Inferred)

While a specific SDS is unavailable, the following table summarizes potential hazards based on the properties of similar alkaloid-like compounds and nicotinic agonists. This information should be used to inform safe handling and disposal practices but is not a substitute for a manufacturer-provided SDS.

Hazard CategoryPotential Hazard DescriptionSafe Handling and Disposal Considerations
Acute Toxicity (Oral) Nicotinic agonists can be toxic if ingested.Avoid ingestion. Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Neurotoxicity As a nicotinic acetylcholine receptor agonist, it can have effects on the nervous system.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent exposure.
Ecotoxicity The environmental impact is unknown. Similar compounds can be harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain or in regular trash.[1]

Recommended Disposal Procedures

Incineration by a licensed hazardous waste disposal facility is the recommended method for the final disposition of this compound waste.[8] This ensures the complete destruction of the active compound.

Step-by-Step Disposal Protocol:

  • Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Solutions: Collect aqueous and solvent-based solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with incompatible solvents.

    • Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, as hazardous solid waste.[4]

  • Storage:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]

    • Ensure containers are kept closed except when adding waste.[3][5]

    • Store in a well-ventilated area away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][9]

    • Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated protocol and the necessary safety equipment.

    • Never dispose of this compound down the sink or in the regular trash.[1][3]

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were found in the provided search results. The standard and recommended procedure is collection and subsequent incineration by a professional waste management service.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the recommended workflow for the proper disposal of this compound.

cluster_legend Legend A Waste Generation (this compound) B Is a specific, validated neutralization protocol available? A->B D Collect in a dedicated, labeled hazardous waste container B->D No C No (Default Pathway) E Store in Satellite Accumulation Area D->E F Contact EHS for pickup and disposal E->F G Disposal via licensed hazardous waste incinerator F->G start Process Step decision Decision Point action Action Step endpoint Final Disposal

Caption: Decision workflow for this compound disposal.

cluster_solids Solid Waste cluster_liquids Liquid Waste solid_waste Unused/Expired This compound collection Segregate and Collect in Labeled Hazardous Waste Containers solid_waste->collection contaminated_solids Contaminated PPE, Bench Paper, etc. contaminated_solids->collection liquid_waste This compound Solutions liquid_waste->collection storage Store in Secondary Containment in Satellite Accumulation Area collection->storage disposal Arrange for Pickup by EHS for Incineration storage->disposal

Caption: Operational workflow for managing this compound waste streams.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rivanicline Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Rivanicline oxalate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds. Researchers must consult the supplier-specific SDS upon receipt of the material and adhere to their institution's environmental health and safety (EHS) guidelines.

Physicochemical and Hazard Summary

This compound is a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), intended for laboratory research use only.[1][2] Due to its high potency, it should be handled with extreme care to avoid accidental exposure.

PropertyValueSource
Chemical Name (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine;oxalic acid[2]
Synonyms RJR-2403 oxalate, (E)-Metanicotine oxalate[1][2]
CAS Number 220662-95-3[2][3]
Molecular Formula C₁₂H₁₆N₂O₄[2]
Molecular Weight 252.27 g/mol [2]
Physical State Solid[2]
Purity Typically ≥98%[2]
Known Hazards As a potent pharmaceutical compound, this compound should be treated as a hazardous substance. Potential risks include unknown toxicological properties upon direct exposure. Similar potent compounds can cause harm through inhalation, skin contact, or ingestion.[4]-

Operational Plan: Step-by-Step Handling Procedures

A risk-based approach is essential when working with potent compounds.[5] Engineering controls are the preferred method for minimizing exposure.[5]

1. Designated Work Area:

  • All work with this compound must be conducted in a designated and clearly labeled area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.[6]

  • Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.

2. Personal Protective Equipment (PPE):

  • Proper PPE is mandatory to create a barrier between the researcher and the hazardous material.[4] The level of PPE should be determined by a risk assessment but should, at a minimum, include the items listed in the table below. For potent compounds, higher levels of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary.[6][7]

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double GlovingWear two pairs of nitrile gloves that have been tested for resistance to chemicals. Change gloves immediately if contaminated.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-lint material. Cuffs should be tucked into the outer gloves.
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and airborne particles.
Respiratory Protection RespiratorAn N95 respirator is the minimum requirement. For higher-risk procedures (e.g., handling larger quantities, potential for aerosolization), a PAPR is recommended.[6][8]
Foot Protection Shoe CoversDisposable shoe covers should be worn over laboratory-dedicated footwear.

3. Weighing and Reconstitution:

  • Weighing of the solid compound should be performed within a containment device, such as a ventilated balance enclosure or a glove box, to prevent the generation of airborne particles.

  • Use dedicated spatulas and weighing papers.

  • When reconstituting, add the solvent slowly to the solid to avoid splashing.

4. Experimental Procedures:

  • All manipulations of solutions containing this compound should be performed in a chemical fume hood.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spills.

  • Clearly label all containers with the compound name, concentration, date, and hazard warning.

5. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated. The appropriate decontamination solution will depend on the chemical properties of the compound and should be determined in consultation with your institution's EHS department.

  • A common practice for potent compounds is a multi-step cleaning process, often involving an initial wash with a detergent solution followed by a solvent rinse.

Disposal Plan: Managing this compound Waste

Proper disposal of potent pharmaceutical waste is crucial to protect personnel and the environment.[9] All this compound waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[9]

1. Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, gowns, weighing papers, pipette tips) should be placed in a dedicated, clearly labeled, leak-proof hazardous waste container.[10] These are typically black containers for hazardous pharmaceutical waste.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[9]

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container that is also labeled as hazardous pharmaceutical waste.[10]

2. Container Management:

  • Keep all hazardous waste containers closed except when adding waste.

  • Store waste containers in a secure, designated area away from general laboratory traffic.

3. Final Disposal:

  • Hazardous pharmaceutical waste is typically incinerated at a licensed facility.[9][11]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Visualizing the Workflow and Signaling Pathway

To further clarify the procedures and the compound's mechanism of action, the following diagrams have been created using the Graphviz (DOT language).

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Containment Reconstitute Reconstitute Weigh Compound->Reconstitute Perform Experiment Perform Experiment Reconstitute->Perform Experiment Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Surfaces & Equipment Segregate Waste Segregate Waste Decontaminate Surfaces & Equipment->Segregate Waste Store Waste for Pickup Store Waste for Pickup Segregate Waste->Store Waste for Pickup Remove PPE Remove PPE Store Waste for Pickup->Remove PPE

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

This compound is a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[1][12] Activation of this receptor leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron.[13][14] Recent studies have also indicated that nAChRs can engage in metabotropic signaling, activating intracellular second messenger cascades.[15]

G This compound Signaling Pathway via α4β2 nAChR cluster_receptor Receptor Activation cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Rivanicline Rivanicline α4β2 nAChR α4β2 nAChR Rivanicline->α4β2 nAChR Binds to Ion Influx Ion Influx α4β2 nAChR->Ion Influx Opens Channel β-arrestin1 β-arrestin1 α4β2 nAChR->β-arrestin1 Recruits Membrane Depolarization Membrane Depolarization Ion Influx->Membrane Depolarization Neurotransmitter Release Neurotransmitter Release Membrane Depolarization->Neurotransmitter Release Src Activation Src Activation β-arrestin1->Src Activation Syk Phosphorylation Syk Phosphorylation Src Activation->Syk Phosphorylation PLCγ1 Activation PLCγ1 Activation Syk Phosphorylation->PLCγ1 Activation PKCβII Translocation PKCβII Translocation PLCγ1 Activation->PKCβII Translocation PKCβII Translocation->Src Activation Positive Feedback

Caption: The dual signaling pathways of this compound through the α4β2 nAChR.

References

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Retrosynthesis Analysis

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Rivanicline oxalate

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